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Core Science & Biosynthesis

Foundational

Chemical properties of 6-Bromo-8-methoxy-chroman

An In-Depth Technical Guide to 6-Bromo-8-methoxy-chroman: Structural Causality, Synthesis, and Downstream Pharmacological Utilities Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is widely recognize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-8-methoxy-chroman: Structural Causality, Synthesis, and Downstream Pharmacological Utilities

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its rigid bicyclic geometry that expertly mimics biologically active natural products[1]. Among its most versatile derivatives is 6-bromo-8-methoxy-chroman and its functionalized downstream analogs (such as 6-bromo-8-methoxychroman-4-amine). These functionalized scaffolds serve as critical intermediates in the synthesis of selective G-protein-coupled receptor (GPCR) modulators, antimicrobial agents, and ion channel inhibitors[2].

As a Senior Application Scientist, it is essential not merely to outline how to synthesize these compounds, but to understand the causality behind their design. The specific substitution pattern—a bromine atom at the C6 position and a methoxy group at the C8 position—is not arbitrary. It represents a masterclass in orthogonal reactivity and pharmacological tuning.

Structural Architecture & Chemical Causality

The architectural brilliance of 6-bromo-8-methoxy-chroman relies on the synergistic relationship between its functional groups:

  • The C8-Methoxy Group (Electronic Modulator): The methoxy moiety at C8 acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This stabilizes reactive intermediates during subsequent electrophilic substitutions and provides a critical hydrogen-bond acceptor for target binding. Pharmacokinetically, the lipophilic nature of the methoxy group modulates blood-brain barrier (BBB) penetration, a necessity when designing neuro-active agents[3].

  • The C6-Bromine Atom (Synthetic Handle): Bromine at the 6-position is fundamentally a synthetic vector. While it contributes to lipophilicity and halogen-bonding in a biological target pocket, its primary purpose in intermediate chemistry is to serve as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the adjacent C8-methoxy group ensures that cross-coupling at C6 proceeds with high regioselectivity, free from significant steric hindrance.

  • The C4-Functionalizable Node: The oxidized state of the core (chroman-4-one) acts as a thermodynamic sink that can be selectively converted into chiral amines or alcohols, defining the molecule's three-dimensional interaction with receptor targets[4].

Physicochemical Profiling

Accurate prediction and validation of physicochemical parameters are critical to formulating scalable reactions. Below is the quantitative profile for the primary intermediate, (R)-6-bromo-8-methoxychroman-4-amine (CAS: 1344433-12-0)[4].

PropertyValueCausality / Significance
Molecular Formula C₁₀H₁₂BrNO₂Defines exact stoichiometric ratios for derivatization.
Molecular Weight 258.11 g/mol Optimal fragment size (< 300 Da), ensuring high ligand efficiency[4].
LogP (Partition Coefficient) ~2.5 - 3.5Ensures ideal hydrophobic/hydrophilic balance for cellular membrane permeation.
Polar Surface Area (PSA) ~35.25 ŲThe low PSA (derived from the ether oxygen and primary amine) is highly predictive of excellent CNS penetration[5].
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsFulfills Lipinski's Rule of 5; critical for high-affinity receptor docking.

Self-Validating Synthetic Workflows

The robust synthesis of the functionalized 6-bromo-8-methoxychroman core relies on a sequential approach: construction of the chromanone ring, followed by regioselective stereocenter generation.

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-8-methoxychroman-4-one

Causality Check: Traditional reflux methods often yield complex mixtures due to the prolonged high thermal energy causing ether cleavage or polymerization. Microwave irradiation achieves homogeneous heating, drastically reducing reaction time and preventing side-product formation.

  • Preparation of Precursors: Dissolve 5-bromo-2-hydroxy-3-methoxyacetophenone (0.4 M) in absolute ethanol.

  • Condensation: Introduce 1.1 molar equivalents of a suitable aliphatic ketone/aldehyde (depending on desired C2 substitution) and 1.1 equivalents of diisopropylamine (DIPA) as the base[1].

    • Mechanism: The base abstract a proton, initiating a Kabbe-type condensation where the phenoxide acts as a nucleophile, closing the dihydropyran ring[6].

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 160–170 °C for precisely 1 hour[1].

  • Workup & Validation: Cool to 20 °C. Dilute with dichloromethane (CH₂Cl₂) and perform sequential washes with 1 M HCl (to neutralize DIPA), distilled water, and brine[1]. Dry over anhydrous MgSO₄. Verification is confirmed via 1H NMR, indicated by the loss of the phenolic OH peak and the appearance of C2/C3 protons[7].

Protocol 2: Reductive Amination to 6-Bromo-8-methoxychroman-4-amine

Causality Check: Direct reduction of the ketone often yields the alcohol. To strictly isolate the amine, an aggressive excess of the ammonia source is required to push the reversible ketone-imine equilibrium entirely toward the imine before reduction occurs.

  • Imine Formation: Dissolve the synthesized 6-bromo-8-methoxychroman-4-one in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc)[1].

    • Solvent Rationale: Methanol forms a critical hydrogen-bonded transition state that facilitates the elimination of water during imine formation.

  • Selective Reduction: Add sodium cyanoborohydride (NaBH₃CN) in portions.

    • Reagent Selection: NaBH₃CN is uniquely selective; at the slightly acidic pH (provided by the acetate buffer, ~pH 6), it reduces the transient iminium ion much faster than the starting ketone, ensuring complete conversion to the amine[1].

  • Purification: Concentrate the reaction mixture under reduced pressure, quench with 1 M NaOH, and extract into ethyl acetate. Purify via flash column chromatography to isolate the racemic amine.

SynthWorkflow N1 5-Bromo-2-hydroxy -3-methoxyacetophenone N2 Base-catalyzed Cyclization (DIPA, Microwave 160°C) N1->N2 N3 6-Bromo-8-methoxy -chroman-4-one N2->N3 Ring Closure N4 Imine Formation (Excess NH4OAc, MeOH) N3->N4 N5 Selective Reduction (NaBH3CN, pH 6) N4->N5 N6 6-Bromo-8-methoxy -chroman-4-amine N5->N6 Reductive Amination

Caption: Step-by-step synthetic causality workflow to yield functionalized chroman-4-amines.

Pharmacological Utility & Downstream Applications

The synthesized chroman structures are not static molecules; they are dynamic modulators within highly complex biological pathways.

TRPM8 Channel Antagonism: Halogenated chroman-4-amine derivatives have demonstrated profound efficacy as Transient Receptor Potential Melastatin 8 (TRPM8) antagonists. TRPM8 channels are implicated in thermal sensory transmission, and their inhibition by chroman derivatives is a leading strategy in preparing medicaments for neuropathic pain and chronic migraines[2].

GPCR Biased Agonism (5-HT2A Receptors): Perhaps the most cutting-edge application of halogenated, methoxy-substituted cyclic architectures is their role as biased agonists at the 5-HT2A receptor. Traditional psychedelics (like LSD) fully activate the 5-HT2A receptor, triggering both the Gαq canonical pathway (leading to hallucinogenic effects) and the β-arrestin2 pathway. Substituted chromans tightly constrain the rotational degrees of freedom, locking the GPCR into a specific conformation. This structural coercion effectively bypasses the Gαq pathway, favoring the recruitment of β-arrestin2. This biased signaling isolates the powerful antidepressant neuroplasticity without inducing hallucinogenic toxicity[3].

GPCRSignaling L Chroman Agonist (6-Br-8-OMe-Chroman) R 5-HT2A Receptor (GPCR) L->R Conformational Lock Gq Gq Protein Pathway (Ca2+ Release) R->Gq Blocked (Canonical) BArr Beta-Arrestin2 Pathway R->BArr Promoted (Biased) Eff1 Hallucinogenic / Excitatory Effects Gq->Eff1 Eff2 Therapeutic / Antidepressant Effects BArr->Eff2

Caption: Chroman-mediated GPCR biased signaling favoring beta-arrestin2 antidepressant pathways.

Safety & Handling Caution: Molecules utilizing the 6-bromo-8-methoxy core scaffold generally exhibit acute hazardous profiles requiring specialized lab handling. They present risks such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[8]. Proper engineering controls and personal protective equipment (P261, P305+P351+P338) are mandatory during laboratory operations[8].

References

  • Aalborg Universitet. Design and synthesis of beta-Arrestin-biased 5HT2AR agonists.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFE6aIjARKZi6FCfjALoA3TVOg5ZZSYs7e4StDHlcHyJk5wS8E3hcBjsZLzO_rsyYDOcI-XTv5fxmtgBqR3aUghqyYI2vMhItMpMQ6RP-Iag839CrwNjiw1pP7c8Jf-zubr2MLB_HWodFHy2k=][3]

  • Benchchem. An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxBTu4HsUMaNNHSS1kdTVxXN1K2j1byvHMMAm6VtMtymW4J07qdawoPNvIeXO6D-dddTdb73QuArSucBAGQBfonSkSW_loTWd5mCslO_r9_Zdzm0Aqzrd5uqIACN_AyX0nSX0GsHOcnaK_TluvMOnx49Okf0Hzivc7bpP42wwSf3qq1rr_7CCHIytIQvW3b9jtOjB0OhlFdA6UjTLx_uY=][1]

  • Organic Syntheses. Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEVyGrhJUwd4dn5aisXL6sU9iwsMYuLdHhGM2f-9lErkKXELbAcv4cM_PYQYrarvkfX1cbc5V1TSyCo_DV5NrFrCdtkLd3GK4uTuECmyKPsdrMLZFHnwFlKRo3FxZnYh0dCIBna6eobTs7YzCTRF7DJFR7MdO6][6]

  • PMC (NIH). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zYybQBeNl27MW6JADFrQD5aHZpDff18TWUR5iE-41r2-hnUnn8VOSBYp03ROmPjz-FVYWNxCZnfyInd5Hbp3318BqL338JzklqwQ155PNVAvtSQ9rIM3j87PS7rGfozS3vxD2Kc7To8tucqI][7]

  • Google Patents. US20140045855A1 - Chroman derivatives as TRPM8 inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJp0WjFVVBWZgDyrG_eTYHnaPTZD0rrqAG-sb81m6PQLNy7Vr6Tq0uI-QuZzptBG_Yg951p-EPQInWjSikFy21Gt54X8moczX_pvVr1qgOXbxW7RQLcTlFIUN94nFM4-UTqypEbUtVkhBLcvzcwM=][2]

  • A2B Chem. 1344433-12-0 | (R)-6-bromo-8-methoxychroman-4-amine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfs2gnxFQ42vuDoVb4q33e4nW34sXu0YKRbYEzSmwLY6fH3EhKc49smP2721_nGt8MvWZDV44i79099wOidmVx2yer62xHXbvWR3PVoTGm5_4EhrepNC_4a6gjlSDKDAkd7G8=][4]

  • MOLBASE Encyclopedia. 6-bromo-3-(3',4'-dimethoxyphenyl)-8-methoxycoumarin properties.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhFVS40VLAHDZ8dVH-WlCQ5V0zR-j9SowAeAQM_HtF0aYr5jJjl_w_mJY7prE7CNds2q2nuVUNOktD-21GjrfTcCngaa0iWKtiFzkduScnjQ06m2LfOYs5X3Bb7XEQSe2228ypoQ==][5]

  • Sigma-Aldrich. 6-Bromo-8-methoxyquinoline | 103028-32-6 (Safety profile extrapolation for substituted methoxy-bromides).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaxZbPratIVXoGyMR14S0n6Bk0hFprxXQMrDfiqtesswFPH_RwIkj8-CMkBnX-0ltmklNL9NUYUdPZx4_QfU2jUyPvQLqeq6tCWb5VMfSIJhUIQM4VMC1IprGMEj0qXfLsYctlHV6aCAu_g7wXK330cqULPW8ErP7TY_hOGTzy7RT8YY4TyW78][8]

Sources

Exploratory

The Synthesis of 6-Bromo-8-methoxy-chroman: An In-depth Technical Guide for Chemical Researchers

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-8-methoxy-chroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presente...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-8-methoxy-chroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials and employing robust and well-established chemical transformations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering clear, reproducible methodologies and insights into the underlying chemical principles.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic compounds. The unique structural and electronic properties of the chroman moiety allow for diverse functionalization, leading to a wide array of pharmacological activities. The introduction of a bromine atom at the 6-position and a methoxy group at the 8-position of the chroman ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. Consequently, 6-Bromo-8-methoxy-chroman serves as a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-8-methoxy-chroman can be efficiently achieved through a three-step sequence, starting from the commercially available 2'-hydroxy-3'-methoxyacetophenone. The overall synthetic strategy is depicted below:

Synthesis_Workflow A 2'-Hydroxy-3'-methoxyacetophenone B 8-Methoxy-chroman-4-one A->B Intramolecular Cyclization C 6-Bromo-8-methoxy-chroman-4-one B->C Electrophilic Bromination D 6-Bromo-8-methoxy-chroman C->D Carbonyl Reduction

Caption: Overall synthetic workflow for 6-Bromo-8-methoxy-chroman.

This pathway involves an initial intramolecular cyclization to form the chroman-4-one core, followed by a regioselective electrophilic bromination, and a final reduction of the carbonyl group to yield the target chroman.

Part 1: Synthesis of 8-Methoxy-chroman-4-one

The first key step is the construction of the chroman-4-one ring system. This is typically achieved through an intramolecular cyclization of a suitable precursor. In this proposed synthesis, we will adapt a general and efficient one-step procedure involving the reaction of 2'-hydroxy-3'-methoxyacetophenone with a suitable three-carbon synthon, which can be generated in situ. A common method involves a base-mediated reaction with paraformaldehyde or a related formaldehyde equivalent, followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 8-Methoxy-chroman-4-one

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2'-Hydroxy-3'-methoxyacetophenoneC₉H₁₀O₃166.171.0
Paraformaldehyde(CH₂O)n(30.03)n2.2
Diisopropylamine (DIPA)C₆H₁₅N101.192.2
Ethanol (EtOH)C₂H₅OH46.07Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent for work-up
1 M Hydrochloric acid (HCl)HCl36.46For work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent

Procedure:

  • To a solution of 2'-hydroxy-3'-methoxyacetophenone (1.0 eq.) in ethanol (0.4 M), add paraformaldehyde (2.2 eq.) and diisopropylamine (2.2 eq.).

  • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 8-methoxy-chroman-4-one as a solid.

Causality Behind Experimental Choices:

  • Base and Heat: The use of diisopropylamine as a base facilitates the initial aldol-type condensation between the acetophenone and formaldehyde. Heating the reaction mixture provides the necessary activation energy for the subsequent intramolecular Michael addition, leading to the cyclized chroman-4-one product.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing unreacted starting materials, the amine base, and any side products, ensuring a cleaner crude product for purification.

Part 2: Synthesis of 6-Bromo-8-methoxy-chroman-4-one

The second step involves the regioselective bromination of the electron-rich aromatic ring of 8-methoxy-chroman-4-one. The methoxy group at the 8-position is a strong activating group and an ortho-, para-director. The carbonyl group at the 4-position is a deactivating group and a meta-director. The combined directing effects of these two substituents strongly favor electrophilic substitution at the 6-position (para to the methoxy group and meta to the carbonyl group). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[1]

Experimental Protocol: Synthesis of 6-Bromo-8-methoxy-chroman-4-one

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
8-Methoxy-chroman-4-oneC₁₀H₁₀O₃178.181.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05
Acetonitrile (MeCN)C₂H₃N41.05Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent for work-up
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent

Procedure:

  • Dissolve 8-methoxy-chroman-4-one (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield 6-Bromo-8-methoxy-chroman-4-one.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which is ideal for the bromination of activated aromatic rings without the harsh conditions associated with using elemental bromine.[1]

  • Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of the bromination and minimizes the formation of potential side products, such as di-brominated compounds.

Part 3: Synthesis of 6-Bromo-8-methoxy-chroman

The final step is the reduction of the carbonyl group at the 4-position of the chroman-4-one to a methylene group, yielding the desired chroman. A common and effective method for this transformation is the Wolff-Kishner reduction or, more conveniently in a laboratory setting, reduction with sodium borohydride followed by a deoxygenation step. A direct reduction can also be achieved using triethylsilane in the presence of a strong acid.

Experimental Protocol: Synthesis of 6-Bromo-8-methoxy-chroman

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
6-Bromo-8-methoxy-chroman-4-oneC₁₀H₉BrO₃257.081.0
Sodium Borohydride (NaBH₄)NaBH₄37.832.0
Methanol (MeOH)CH₃OH32.04Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent for work-up
1 M Hydrochloric acid (HCl)HCl36.46For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent
Alternative for deoxygenation:
Triethylsilane (Et₃SiH)C₆H₁₆Si116.283.0
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Solvent/Catalyst

Procedure (Two-step via alcohol):

  • Dissolve 6-Bromo-8-methoxy-chroman-4-one (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (2.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the product with dichloromethane (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the intermediate alcohol, 6-Bromo-8-methoxy-chroman-4-ol.

  • The crude alcohol is then subjected to deoxygenation. A common method is to use triethylsilane and trifluoroacetic acid. Dissolve the alcohol in dichloromethane and add triethylsilane (3.0 eq.) followed by the slow addition of trifluoroacetic acid at 0 °C.

  • Stir the reaction at room temperature until the alcohol is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 6-Bromo-8-methoxy-chroman.

Causality Behind Experimental Choices:

  • Sodium Borohydride: This is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the aromatic ring or the bromo and methoxy substituents.[2]

  • Triethylsilane and Trifluoroacetic Acid: This combination is a powerful system for the ionic hydrogenation (deoxygenation) of benzylic alcohols. The strong acid protonates the alcohol, which then leaves as a water molecule to form a stable benzylic carbocation. The triethylsilane then delivers a hydride to this carbocation to give the final reduced product.

Data Summary

The following table summarizes the key physicochemical data for the starting material and the synthesized intermediates and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State (Expected)
2'-Hydroxy-3'-methoxyacetophenoneC₉H₁₀O₃166.17Solid
8-Methoxy-chroman-4-oneC₁₀H₁₀O₃178.18Solid
6-Bromo-8-methoxy-chroman-4-oneC₁₀H₉BrO₃257.08Solid
6-Bromo-8-methoxy-chromanC₁₀H₁₁BrO₂243.10Solid or Oil

Visualization of the Synthetic Workflow

Detailed_Synthesis cluster_0 Step 1: Chroman-4-one Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 2'-Hydroxy-3'-methoxyacetophenone C₉H₁₀O₃ B 8-Methoxy-chroman-4-one C₁₀H₁₀O₃ A->B Paraformaldehyde, DIPA, EtOH, Reflux C 8-Methoxy-chroman-4-one C₁₀H₁₀O₃ D 6-Bromo-8-methoxy-chroman-4-one C₁₀H₉BrO₃ C->D NBS, MeCN, 0 °C E 6-Bromo-8-methoxy-chroman-4-one C₁₀H₉BrO₃ F 6-Bromo-8-methoxy-chroman C₁₀H₁₁BrO₂ E->F 1. NaBH₄, MeOH 2. Et₃SiH, TFA

Caption: Detailed three-step synthesis of 6-Bromo-8-methoxy-chroman.

Conclusion

This technical guide outlines a reliable and efficient synthetic route to 6-Bromo-8-methoxy-chroman. The described protocols are based on well-precedented chemical transformations and provide a solid foundation for the laboratory synthesis of this valuable heterocyclic building block. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these procedures to suit their specific needs and contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Chroman-4-ones by Reduction of Chromones. Request PDF. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

Sources

Foundational

The Chroman Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Chroman-Based Scaffolds for Researchers, Scientists, and Drug Development Professionals. The chroman (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic mot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activities of Chroman-Based Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The chroman (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif featuring a benzene ring fused to a dihydropyran ring, stands as a cornerstone in medicinal chemistry.[1] This privileged scaffold is a common feature in a plethora of natural products, including tocopherols (Vitamin E) and various flavonoids, which are renowned for their diverse biological activities.[1][2] The versatility of the chroman core, especially in its chroman-4-one oxidized form, has spurred extensive research, leading to the development of a wide array of synthetic derivatives with significant therapeutic potential.[3][4] These compounds have demonstrated remarkable efficacy across several key therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]

This technical guide provides a comprehensive overview of the multifaceted biological activities of chroman-based scaffolds. It is designed to equip researchers and drug development professionals with a thorough understanding of the mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate these promising therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Chroman derivatives have emerged as a significant class of compounds with potent cytotoxic effects against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[8]

One of the key pathways frequently implicated in the anticancer activity of chroman derivatives is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth and is often dysregulated in various cancers. Inhibition of this pathway by certain chroman derivatives can lead to cell cycle arrest and the induction of apoptosis.[8] For instance, some derivatives have shown the ability to inhibit acetyl-CoA carboxylases (ACCs), which are crucial enzymes in fatty acid synthesis and are linked to cancer cell proliferation.[2]

The following table summarizes the anticancer activity of selected chroman derivatives against various cancer cell lines, highlighting their potency.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Compound 6i MCF-7 (Breast)34.7[5]
Compound 4s A549 (Lung)0.578[2]
Compound 4s HCT116 (Colon)0.680[2]
Compound 1 Various Colon Cancer Lines8 - 20[6]
Compound 3 Various Colon Cancer Lines15 - 30[6]
Compound 5 Various Colon Cancer Lines15 - 30[6]
CCN MCF-7 (Breast)5.4 (µg/mL)[9]
CCN Hep-2 (Laryngeal)5.3 (µg/mL)[9]
Chromene derivative 2 HT-29 (Colon)More potent than doxorubicin[10]
Chromene derivative 5 HepG-2 (Liver)More potent than doxorubicin[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chroman derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Chroman Chroman Derivative Chroman->PI3K inhibits Chroman->Akt inhibits Chroman->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chroman derivatives.

Anti-inflammatory Activity: Modulating Key Mediators

Inflammation is a complex biological response implicated in numerous diseases. Chroman-based scaffolds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes and cytokines involved in the inflammatory cascade.[3][11]

Many chroman derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] Additionally, some chromans can suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in systemic inflammation.[11] The anti-inflammatory effects of the chroman derivative Centchroman, for instance, have been well-documented.[13]

The following table presents the anti-inflammatory activity of selected chroman derivatives.

Compound/DerivativeTarget/AssayIC50/ActivityReference
Chromone Derivatives COX-2 InhibitionPotent, selective inhibition[14]
7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene TNF-α ProductionPotent blocker[11]
Centchroman Carrageenin-induced edemaSignificant anti-inflammatory action[13]
Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f PDE2 InhibitionIC50: 3.67 ± 0.47 μM[15]
Chromone carboxamide derivative 13 5-Lipoxygenase InhibitionPromising cytotoxic activity with IC50 in the range 0.9–10 μM[8]
Sulfonamide-chromone derivative 4i PGE2 and NO productionIC50: 28.83 ± 0.06 μM (PGE2), 36.95 ± 3.9 μM (NO)[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for at least one week.

  • Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

  • Compound Administration: Administer the chroman derivative or a control vehicle (e.g., saline) orally or via intraperitoneal injection. A positive control, such as indomethacin, is also used.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution (typically 1%) into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Anti_Inflammatory_Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Baseline Baseline Paw Volume Measurement Acclimatize->Baseline Grouping Animal Grouping (Vehicle, Test, Positive Control) Baseline->Grouping Administer Compound Administration Grouping->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Hourly) Induce->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity: Scavenging Free Radicals

Many chroman derivatives exhibit potent antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant efficacy of some chromanols is comparable to that of Vitamin E.

The following table provides the antioxidant activity of selected chroman derivatives, often measured by their ability to scavenge the DPPH radical.

Compound/DerivativeAssayIC50/EC50Reference
3-[1'-(2",3"-dihydroxy-phenyl)-propyl]-7-hydroxy-chroman-4-one DPPH127.38 µg/mL[16]
3-Fluoro-3',4',5'-trihydroxyflavone DPPH0.24 µg/mL[17]
Coumarin Compound I DPPH743.02 µM[4]
Coumarin Compound II DPPH716.14 µM[4]
Coumarin Compound III DPPH648.63 µM[4]
Macaranga hypoleuca ethyl acetate fraction DPPH14.31 mg/L[18]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to determine the free radical scavenging activity of a compound.

  • Solution Preparation: Prepare a stock solution of the chroman derivative in a suitable solvent (e.g., methanol or ethanol). Also, prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The purple DPPH radical absorbs at this wavelength, and its reduction by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antioxidant_Mechanism Chroman Chroman-OH (Antioxidant) Chroman_Radical Chroman-O• (Less Reactive Radical) DPPH_H DPPH-H (Reduced Form, Yellow) Chroman->DPPH_H H• donation DPPH DPPH• (Stable Free Radical, Purple)

Caption: Mechanism of DPPH radical scavenging by a phenolic chroman derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

Chroman-based scaffolds have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[3][19] The structural modifications on the chroman ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.[3]

One of the proposed mechanisms for the antibacterial action of some related heterocyclic compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[20][21][22] By targeting this enzyme, chroman derivatives can disrupt bacterial proliferation.

The following table summarizes the antimicrobial activity of selected chroman derivatives, expressed as Minimum Inhibitory Concentration (MIC).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 1 S. epidermidis, P. aeruginosa128[3]
Compound 1 Candida spp.64[3]
Compound 20 S. epidermidis128[3]
Compound 21 Various Bacteria128[3]
Chroman Carboxamide Derivatives Gram-positive bacteria25-100[22][23]
Chroman Carboxamide Derivatives Gram-negative bacteria12.5-100[22][23]
Daidzein M. tuberculosis25[21]
Khellin M. tuberculosis25[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: Perform serial two-fold dilutions of the chroman derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Chroman Chroman Derivative Chroman->DNA_Gyrase inhibits

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Conclusion and Future Perspectives

The chroman scaffold represents a remarkably versatile and pharmacologically significant structure in the landscape of modern drug discovery. Its prevalence in nature, coupled with the development of efficient synthetic methodologies, has unlocked a vast chemical space for exploration. This has led to the identification of potent agents with promising anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The continued investigation of structure-activity relationships and the elucidation of precise molecular mechanisms will undoubtedly pave the way for the development of novel chroman-based therapeutics with enhanced efficacy and safety profiles.

References

  • de Souza, M. B. F., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]

  • Singh, A., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

  • Iacopini, P., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC. [Link]

  • Singh, R., et al. (2023). Isoflavonoid and Furanochromone Natural Products as Potential DNA Gyrase Inhibitors: Computational, Spectral, and Antimycobacterial Studies. PMC. [Link]

  • Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Li, J., et al. (2003). Novel chromene derivatives as TNF-α inhibitors. ScienceDirect. [Link]

  • Kumar, A., et al. (2025). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. [Link]

  • Gorniak, I., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Sharma, A., et al. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]

  • Singh, R., et al. (2023). Isoflavonoid and Furanochromone Natural Products as Potential DNA Gyrase Inhibitors: Computational, Spectral, and Antimycobacterial Studies. ACS Publications. [Link]

  • Rawat, P., et al. (2021). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Semantic Scholar. [Link]

  • Kumar, S., et al. (2025). Synthesis and Evaluation of Coumarin Chalcone Derivatives as DNA Gyrase Inhibitors. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education and Research. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of chromen and pyrano chromen-5-one derivatives impregnated into a novel collagen based scaffold for tissue engineering application. (2025). ResearchGate. [Link]

  • Anticancer properties (IC 50 values (μM)) of the most potent derivatives (data from reference Yilmaz).. (2023). ResearchGate. [Link]

  • Sari, Y. W., et al. (2021). Antioxidant Activity of Secondary Metabolite Compounds from Lichen Teloschistes flavicans. Biointerface Research in Applied Chemistry. [Link]

  • Michalak, M., et al. (2025). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. MDPI. [Link]

  • Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. (2021). ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose. (2002). Biochemistry. [Link]

  • Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives. SciSpace. [Link]

  • Chromone-based small molecules for multistep shutdown of arachidonate pathway. (2024). CRIS - Unibo. [Link]

  • Design, synthesis, biological evaluation and in silico studies of EGFR inhibitors based on 4-oxo-chromane scaffold targeting resistance in non-small cell lung cancer (NSCLC). (2025). ResearchGate. [Link]

  • STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 2-[4,6-(Cl/CH3/CF3)-BENZIMIDAZOL-2-YL]. dergipark.org.tr. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. (2024). E3S Web of Conferences. [Link]

  • Zarghi, A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Discovery and Development of ATPase Inhibitors of DNA Gyrase as Antibacterial Agents. (2026). ResearchGate. [Link]

  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). PubMed. [Link]

  • Kumar, S., et al. (2007). A chromone analog inhibits TNF-alpha induced expression of cell adhesion molecules on human endothelial cells via blocking NF-kappaB activation. PubMed. [Link]

  • IC 50 values of derivatives against cancer cells and relative.... ResearchGate. [Link]

  • Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. (2023). Frontiers. [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (2020). phcogj.com. [Link]

  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). PMC. [Link]

  • TNF-Alpha inhibitors in inflammatory diseases: A Brief Review. (2023). Krishgen Biosystems. [Link]

Sources

Exploratory

6-Bromo-8-methoxy-chroman Scaffolds: Molecular Architecture, Identifiers, and Functionalization

Intended Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Scope: Structural profiling, verified chemical identifiers, retrosynthetic potential, and self-validating functio...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Scope: Structural profiling, verified chemical identifiers, retrosynthetic potential, and self-validating functionalization protocols of the 6-bromo-8-methoxychromane core.

Executive Summary: The Chroman Pharmacophore

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for diverse bicyclic ring systems[1]. The functionalization of this core with a bromine atom at the C6 position and a methoxy group at the C8 position—yielding 6-bromo-8-methoxychromane and its subsequent amine derivatives—creates a highly versatile, orthogonally reactive building block. The C6-bromine provides a reliable handle for transition-metal-catalyzed cross-coupling, while the C8-methoxy group locks the local conformation and acts as a localized hydrogen-bond acceptor, influencing the molecule's overall pharmacokinetic profile.

This technical guide aggregates the verified Chemical Abstracts Service (CAS) registries for the 6-bromo-8-methoxychromane base and its primary drug-discovery derivatives, detailing the mechanistic rationale behind their use and providing self-validating laboratory protocols for their synthetic manipulation.

Chemometric Data & Verified Identifiers

Identifying the correct CAS numbers for the 6-bromo-8-methoxychromane family is critical to navigating supply chain logistics and literature databases. The core molecule is distinct from its highly sought-after amine derivatives (e.g., 3-methanamines and 4-amines), which serve as ready-to-use fragments in small-molecule drug design.

Table 1: Core Identifiers and Derived Scaffolds
Chemical Name / NomenclatureCAS NumberMolecular FormulaMW ( g/mol )Functional Role
6-Bromo-8-methoxychromane (Core)81258-21-1[2]C₁₀H₁₁BrO₂243.10Base scaffold for organometallic cross-coupling; primary precursor[3].
(6-Bromo-8-methoxychroman-3-yl)methanamine 885271-56-7[4]C₁₁H₁₄BrNO₂272.14Extended aliphatic amine for amide coupling; provides basic center.
(6-Bromo-8-methoxy-chroman-3-yl)-methylamine HCl 1965309-91-4[5]C₁₁H₁₅BrClNO₂308.60Hydrochloride salt of the above; optimized for solubility and cold-chain stability[5].
(R)-6-Bromo-8-methoxychroman-4-amine 1344433-12-0[6]C₁₀H₁₂BrNO₂258.11Chiral center at C4; strictly defined vector for receptor-pocket binding[7].

Molecular Architecture & Mechanistic Causality

Electronic and Steric Interplay

The substitution pattern on the benzopyran ring fundamentally alters the reactivity of the molecule during late-stage synthesis:

  • C6-Bromine: Bromine serves as an optimal leaving group for oxidative addition by palladium or nickel catalysts. Position 6 is para to the pyran oxygen (O1), but the dominating resonance (+M) comes from the C8-methoxy group, which is meta to the C6 position, preventing severe deactivation of the C-Br bond.

  • C8-Methoxy: The bulky methoxy group at C8 introduces a significant steric shield adjacent to the O1 ether oxygen. This forces specific geometric arrangements upon binding to target proteins and reduces the basicity/nucleophilicity of the pyran oxygen.

Retrosynthetic Workflow & Functionalization Logic

To understand how these blocks are deployed in a discovery setting, it is necessary to map out their primary functionalization pathways.

G Core 6-Bromo-8-methoxychromane CAS: 81258-21-1 Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Core->Suzuki Buchwald Buchwald-Hartwig Amination Pd2(dba)3, Ligand Core->Buchwald Prod1 6-Aryl-8-methoxychromane Target Libraries Suzuki->Prod1 Prod2 6-Amino-8-methoxychromane Target Libraries Buchwald->Prod2 Boronic Aryl/Heteroaryl Boronic Acids Boronic->Suzuki Amines Primary/Secondary Amines Amines->Buchwald

Retrosynthetic and late-stage functionalization logic for the 6-Bromo-8-methoxychromane scaffold.

Standardized Functionalization Protocol: Suzuki-Miyaura Coupling

The following protocol details the arylation of the C6 position using a Suzuki-Miyaura cross-coupling. As experienced chemists know, the challenge with electron-rich brominated aromatics lies in preventing protodehalogenation and homocoupling.

Reagent Preparation & Causality
  • Catalyst Choice:

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. Causality:  This forced proximity accelerates the rate-limiting reductive elimination step, outcompeting side reactions such as 
    
    
    
    -hydride elimination.
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v). Causality: The biphasic nature ensures that the organic precursors are fully solvated (Dioxane) while simultaneously dissociating the inorganic base (Water) to form the active

    
     intermediate essential for transmetalation.
    
Step-by-Step Procedure
  • System Assembly: To a dry, 50 mL Schlenk tube equipped with a magnetic stir bar, add 6-bromo-8-methoxychromane (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and

    
     (0.05 equiv, 0.05 mmol).
    
  • Base Addition: Add potassium carbonate (

    
    , 2.5 equiv, 2.5 mmol).
    
  • Solvent Introduction & Degassing: Add 10 mL of the Dioxane/Water (4:1) mixture. Immediately begin sparging the solution with Argon gas via a submerged needle for exactly 15 minutes.

    • Expertise Note: Dissolved

      
       aggressively oxidizes the electron-rich 
      
      
      
      active species into inactive
      
      
      complexes, killing the catalytic cycle. Sparging is strictly non-negotiable.
  • Thermal Activation: Seal the tube and heat the biphasic mixture in an oil bath at 90 °C for 8 hours with vigorous stirring (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

Self-Validating Quality Control Checkpoint (In-Process Control)

A protocol must validate itself before resource-intensive workups begin.

  • IPC Pull: Stop stirring, allow phase separation (30 seconds). Extract a 10 µL aliquot from the upper (dioxane) layer. Dilute with 990 µL of HPLC-grade Acetonitrile.

  • Validation Metric: Run a 3-minute UPLC-MS gradient. The reaction is considered validated and complete only when the characteristic isotopic mass cluster of the starting material (

    
     242.9 / 244.9) exhibits an Area Under the Curve (AUC) of 
    
    
    
    relative to the product mass at 254 nm UV trace. If
    
    
    , re-sparge with Argon and heat for 2 additional hours.
Workup and Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and partition with Brine (10 mL) to collapse the emulsion.

  • Extract the aqueous layer with EtOAc (

    
     mL). Combine organic fractions and dry over anhydrous 
    
    
    
    .
  • Filter and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 6-aryl-8-methoxychromane derivative.

References[6] BLD Pharm. "1965309-91-4 | (6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride." Available at:https://www.bldpharm.com/products/1965309-91-4.html[1] National Center for Biotechnology Information. "6-Bromochroman | C9H9BrO | CID 10856814 - PubChem." Available at:https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromochroman[5] ChemBuyersGuide. "BLD Pharmatech Co., Limited - (6-BROMO-8-METHOXYCHROMAN-3-YL)METHANAMINE CAS:885271-56-7." Available at:https://www.chembuyersguide.com/partners/bld-pharmatech-co-limited_22.html[4] BLD Pharm. "885271-56-7 | (6-Bromo-8-methoxychroman-3-yl)methanamine." Available at:https://www.bldpharm.com/products/885271-56-7.html[7] Fluorochem. "CAS 1344433-12-0 - (R)-6-BROMO-8-METHOXYCHROMAN-4-AMINE." Available at:https://www.fluorochem.co.uk/Products/Product?code=F823846[8] Fluorochem. "CAS 1344433-12-0 - (R)-6-BROMO-8-METHOXYCHROMAN-4-AMINE Details." Available at:https://www.fluorochem.co.uk/Products/Product?code=F823846[2] Rovathin Chemical. "6-bromo-8-methoxychromane, 81258-21-1." Available at: http://www.rovathin.com/product/show-157653.html[3] Lookchem. "化工产品CASNo.快速索引“8” 第416 页 (81258-21-1)." Available at:https://www.lookchem.cn/cas-8/416.html

Sources

Foundational

The Strategic Role of the 6-Bromo-8-Methoxy-Chroman Scaffold in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Chroman Core as a Privileged Scaffold in Drug Discovery The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman Core as a Privileged Scaffold in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif, consisting of a benzene ring fused to a dihydropytran ring, is prevalent in a wide array of natural products, including tocopherols (Vitamin E) and numerous flavonoids.[1] The inherent biological relevance and synthetic tractability of the chroman core have made it a fertile ground for the development of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This guide delves into the specific and strategic role of the 6-bromo-8-methoxy-chroman scaffold, dissecting the chemical rationale behind this substitution pattern and exploring its potential in the design of next-generation therapeutics.

The 6-Bromo-8-Methoxy Substitution Pattern: A Deliberate Design for Enhanced Biological Activity

The choice of substituents on the chroman ring is a critical determinant of a molecule's pharmacological profile. The 6-bromo-8-methoxy pattern is not arbitrary; it is a deliberate design choice aimed at leveraging specific chemical properties to enhance biological activity and target engagement.

The Influence of the 8-Methoxy Group

The methoxy group at the 8-position significantly influences the electronic environment of the aromatic ring. As an electron-donating group, it can modulate the reactivity and binding interactions of the molecule. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within the binding pocket of a biological target. Studies on various chroman and chromene derivatives have highlighted the importance of methoxy substitutions for a range of biological activities, including neuroprotection and anti-inflammatory effects.[3][4][5]

The Strategic Importance of the 6-Bromo Substituent: Halogen Bonding

The bromine atom at the 6-position is of particular strategic importance due to its ability to participate in halogen bonding.[6] Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom in a biological target.[6] The polarizability of the halogen atom is key to this interaction, and it increases down the group from fluorine to iodine.[6]

Crystallographic studies comparing 6-bromo and 6-chloro-4-oxo-4H-chromene-3-carbaldehyde have revealed that the bromine atom can form a halogen bond with the oxygen atom of a formyl group on an adjacent molecule, an interaction not observed with the less polarizable chlorine atom.[6] This ability to form strong, directional halogen bonds can have profound implications for drug design:

  • Enhanced Binding Affinity: The halogen bond can contribute significantly to the stability of a drug-receptor complex, potentially leading to higher potency.[6]

  • Increased Selectivity: The directional nature of halogen bonding can favor binding to a specific target site, thereby improving selectivity and reducing off-target effects.[6]

The incorporation of a bromine atom at the 6-position is therefore a rational strategy to enhance the potency and selectivity of chroman-based drug candidates.

Synthesis of the 6-Bromo-8-Methoxy-Chroman Core and its Derivatives

The synthesis of the 6-bromo-8-methoxy-chroman scaffold can be achieved through various established methods for chroman and chromene synthesis. A key strategy involves the construction of the heterocyclic ring via cyclization reactions. For instance, a plausible route to 6-bromo-8-methoxy-chroman would involve the reaction of a suitably substituted phenol with an appropriate three-carbon synthon.

A concrete example of the synthesis of a closely related and biologically active analogue, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) , has been reported via an oxa-Michael-Henry cascade reaction.[7]

Experimental Protocol: Synthesis of 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511)

This protocol is adapted from the work of Yin et al. (2013).[7]

Step 1: Synthesis of 3-bromo-5-ethoxy-2-hydroxybenzaldehyde

  • To a solution of 3-ethoxy-2-hydroxybenzaldehyde in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is then quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-bromo-5-ethoxy-2-hydroxybenzaldehyde.

Step 2: Synthesis of 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511)

  • A mixture of 3-bromo-5-ethoxy-2-hydroxybenzaldehyde and nitromethane is prepared in a suitable solvent.

  • Catalytic amounts of L-proline and triethylamine are added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product, BENC-511, is purified by column chromatography.

A 3-ethoxy-2-hydroxybenzaldehyde B 3-bromo-5-ethoxy-2-hydroxybenzaldehyde A->B NBS C 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) B->C Nitromethane, L-proline, Triethylamine

Caption: Synthetic scheme for 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511).

Therapeutic Applications and Biological Activities

The 6-bromo-8-methoxy-chroman scaffold holds significant promise for a range of therapeutic applications, as inferred from the biological activities of its close analogues.

Anticancer Activity

The 6-bromo-8-alkoxy-substituted chromene scaffold has demonstrated potent anticancer activity. The analogue 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) exhibits significant antiproliferative effects against a panel of human tumor cell lines.[7]

Cell LineIC50 (µM) for BENC-511[7]
A549 (Lung)1.8
H460 (Lung)1.6
HT-29 (Colon)2.1
HCT-116 (Colon)1.9
U87-MG (Glioblastoma)2.5
MCF-7 (Breast)3.2
SGC-7901 (Gastric)2.8
HepG2 (Hepatoma)3.5
K562 (Leukemia)1.5
PC-3 (Prostate)2.9
A2780 (Ovarian)2.2
B16-F10 (Melanoma)2.6

Mechanism of Action: BENC-511 has been shown to be a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By blocking the phosphorylation of AKT, BENC-511 induces cancer cell apoptosis and exhibits anti-angiogenesis activity.[7][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival AKT->Cell Growth, Proliferation, Survival BENC-511 BENC-511 BENC-511->AKT Inhibits Phosphorylation

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of BENC-511.

Neuroprotective Potential

Chroman and chromone derivatives with methoxy substitutions have shown promise as neuroprotective agents.[3][4] The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and neuroinflammation.[4] For instance, some methoxyflavonol derivatives suppress neuroinflammation by inhibiting the TLR4/MyD88/MAPK/NF-κB signaling pathway and activating the Nrf2/HO-1 antioxidant response.[4] Given these findings, the 6-bromo-8-methoxy-chroman scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The chroman scaffold is a well-known anti-inflammatory pharmacophore.[9] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[5][9] The mechanisms often involve the modulation of key inflammatory signaling pathways like NF-κB.[5] The 6-bromo-8-methoxy substitution pattern could potentially enhance these anti-inflammatory effects through improved target binding and selectivity.

Sirtuin 2 (SIRT2) Inhibition

Studies on substituted chroman-4-ones have identified them as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases, including neurodegenerative disorders.[10] Notably, larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for inhibitory potency.[10] This suggests that the 6-bromo-8-methoxy-chroman core could be a valuable scaffold for designing novel SIRT2 inhibitors.

Structure-Activity Relationship (SAR) Summary

Based on the available literature for substituted chromans and chromenes, the following SAR insights can be summarized:

PositionSubstituentEffect on Biological ActivityRationale
6 BromoGenerally enhances potency and selectivityAbility to form halogen bonds, increasing binding affinity to biological targets.[6]
8 Methoxy/EthoxyOften contributes to or is favorable for activityElectron-donating nature and potential for hydrogen bonding.[3][5]
6 and 8 Electron-withdrawing groupsFavorable for SIRT2 inhibitionEnhances binding to the enzyme active site.[10]

Future Directions and Conclusion

The 6-bromo-8-methoxy-chroman scaffold represents a strategically designed and promising framework in medicinal chemistry. While direct studies on this specific compound are emerging, the wealth of data on closely related analogues provides a strong rationale for its potential as a source of novel therapeutics. The unique combination of an electron-donating methoxy group and a halogen-bond-donating bromo group offers a compelling platform for fine-tuning drug-like properties and achieving high potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-bromo-8-methoxy-chroman derivatives to fully elucidate their therapeutic potential. Exploration of their efficacy in in vivo models of cancer, neurodegeneration, and inflammation is a critical next step. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective treatments for these challenging diseases.

References

  • BenchChem. (2025). Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3. BenchChem.
  • Benny, A., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 21(7).
  • Yin, S. Q., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319.
  • BenchChem. (2025).
  • Keri, R. S., et al. (2015). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 90, 700-729.
  • Lyubimov, A. V., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 28(12), 4879.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3169.
  • BenchChem. (2025).
  • Singh, S., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 14(6), 986-1011.
  • Akkarasereenon, K., et al. (2022). Functionalized Chromans from ortho-Quinone Methides and Arylallenes. The Journal of Organic Chemistry, 87(23), 15863-15887.
  • BenchChem. (2025).
  • Li, Y., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. BenchChem.
  • Sapa, J., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 761-770.
  • Valentova, K., et al. (2018). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ChemistrySelect, 3(44), 12489-12495.
  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6436-6455.
  • Napolitano, E., et al. (1998). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Journal of the Chemical Society, Perkin Transactions 1, (15), 2361-2366.
  • Chen, Y. H., et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 29(18), 4381.
  • Kim, H. J., et al. (2019). Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. Immunopharmacology and Immunotoxicology, 41(2), 337-348.
  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171.
  • de Cássia da Silveira e Sá, R., et al. (2014). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. Future Medicinal Chemistry, 6(3), 305-319.
  • Mehdy, M. A., et al. (2019). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Indonesian Journal of Electrical Engineering and Computer Science, 14(3), 1538-1546.
  • Davies, J. S. H., & Deegan, T. (1950). Furanochromones. Part III. The synthesis of 8-methoxy-2-methylfurano(3′ : 2′–6 : 7)chromone and its derivatives. Journal of the Chemical Society (Resumed), 3202-3206.
  • Zeghida, W., et al. (2026).
  • Suwito, H., et al. (2014). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 6(6), 346-352.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-. BenchChem.
  • Le, C. M., et al. (2016). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 2(10), 734-742.
  • Haines, A. S., et al. (2013). Biosynthetic medicinal chemistry of natural product drugs. MedChemComm, 4(1), 30-39.
  • Anizon, F., et al. (2018). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. European Journal of Medicinal Chemistry, 145, 384-400.
  • Diva, N., et al. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems, 4(4), 1-10.
  • Rao, K. V., et al. (2007). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections.
  • Shields, J. D., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. The Journal of Organic Chemistry, 86(6), 4873-4882.
  • BenchChem. (2025).

Sources

Exploratory

Electronic Properties of Methoxy-Substituted Chromans: Mechanisms, Modulations, and Therapeutic Applications

Executive Summary Chroman-based heterocycles—the structural cornerstones of the tocopherol (Vitamin E) family—represent a privileged scaffold in medicinal chemistry. The strategic introduction of methoxy (–OCH₃) substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-based heterocycles—the structural cornerstones of the tocopherol (Vitamin E) family—represent a privileged scaffold in medicinal chemistry. The strategic introduction of methoxy (–OCH₃) substituents onto the aromatic ring radically redefines the electronic geometry of the chroman system. For application scientists and drug development professionals, understanding these shifts is critical when engineering novel antioxidant therapies, neuroprotectants, or immunomodulators. This whitepaper deconstructs the quantum mechanical properties, reaction thermodynamics, and electrochemical behaviors of methoxy-substituted chromans, providing self-validating experimental workflows for bench-to-clinic development.

The Architectonics of the Methoxy-Chroman Scaffold

The core therapeutic utility of a chromanol or chroman derivative lies in its ability to function as an electron or hydrogen donor. Introducing a methoxy group directly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) boundaries.

While the methoxy group possesses a weak electron-withdrawing inductive effect due to oxygen's electronegativity, its strong electron-donating resonance effect overwhelmingly dictates the molecule's overall reactivity[1]. By delocalizing its lone oxygen pair into the aromatic π-system, the methoxy group stabilizes the resulting phenoxyl radical that forms upon electron or hydrogen abstraction.

This resonance stabilization predictably raises the HOMO energy level and narrows the HOMO-LUMO gap[2]. The position of the methoxy group is paramount: ortho and para substitutions significantly lower the O–H Bond Dissociation Enthalpy (BDE) and increase the radical scavenging activity, whereas meta substitutions primarily influence the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)[3][4].

Table 1: Comparative Energetics of Methoxy Substitution

The following table summarizes the quantum mechanical influence of methoxy group positioning on relative BDE compared to an unsubstituted phenol baseline, showcasing how electron-donating groups (EDGs) prime the molecule for radical scavenging[3].

Substrate MotifMethoxy RegiochemistryRelative O–H BDE (kcal/mol)HOMO-LUMO Gap Impact
Phenol (Reference)Unsubstituted0.0Baseline
Mono-methoxy2-Methoxy (ortho)-4.0Narrowed
Mono-methoxy4-Methoxy (para)-4.9Narrowed
Di-methoxy2,4-Dimethoxy-9.0Highly Narrowed
Di-methoxy2,6-Dimethoxy (di-ortho)-10.6Highly Narrowed

Thermodynamic Control of Redox Pathways

The antioxidant and electroactive profile of methoxy-chromans is governed by three primary mechanistic pathways:

  • HAT (Hydrogen Atom Transfer): Direct abstraction of a hydrogen atom.

  • SET-PT (Single Electron Transfer - Proton Transfer): Initial loss of an electron followed by deprotonation.

  • SPLET (Sequential Proton Loss Electron Transfer): Initial deprotonation to an anion, followed by electron loss.

Solvent Causality: The operating environment entirely dictates the active pathway. In non-polar environments (e.g., lipid bilayers or benzene), the energetic cost of creating charged intermediates is prohibitively high. Here, the low BDE induced by ortho-methoxy substitution drives the reaction exclusively through the HAT mechanism[4]. Conversely, in highly polar aqueous environments (e.g., blood plasma), the solvent heavily attenuates the Proton Affinity (PA), making the intermediate anion highly stable. Consequently, SPLET becomes the thermodynamically dominant reaction in water and ethanol[3][4][5].

Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SETPT Single Electron Transfer (SET-PT) cluster_SPLET Sequential Proton Loss (SPLET) A Methoxy-Chroman (ArOH) HAT H• Abstraction A->HAT BDE SET e- Loss A->SET IP SPLET H+ Loss A->SPLET PA Rad1 ArO• Radical HAT->Rad1 RadCat ArOH•+ Cation SET->RadCat PT1 H+ Loss RadCat->PT1 PDE Rad2 ArO• Radical PT1->Rad2 Anion ArO- Anion SPLET->Anion ET1 e- Loss Anion->ET1 ETE Rad3 ArO• Radical ET1->Rad3

Thermodynamic pathways (HAT, SET-PT, SPLET) of methoxy-chroman redox reactions.

Standardized Multi-Phase Experimental Protocols

To reliably engineer methoxy-substituted chroman derivatives, researchers must utilize a tripartite validation system: computationally predicting energetic shifts, electrochemically confirming the oxidation potential, and biochemically verifying the radical scavenging phenotype.

Phase I: Computational Energetics (In Silico)

Before synthesizing complex methoxy-chromans, computing thermodynamic parameters prevents the misallocation of resources.

  • Step 1: Geometry Optimization: Utilize Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set[5].

  • Step 2: Micro-environmental Simulation: Apply a Polarizable Continuum Model (PCM) / SMD model. Compute enthalpies of formation for the parent molecule (ArOH), the phenoxyl radical (ArO•), and the cation radical (ArOH•⁺) in both gas (lipid proxy) and water phases[4][6].

  • Causality for Choice: The B3LYP functional is selected specifically for its proven accuracy in mapping the spin distribution and electron density of highly delocalized aromatic radicals[1][5].

  • Self-Validation Check: Always run an unsubstituted phenol computation concurrently. If your computed baseline BDE for phenol deviates from the experimental standard of ~88.3 kcal/mol, your basis set scaling or zero-point energy corrections are flawed.

Phase II: Electrochemical Profiling (In Vitro)

Electrochemistry isolates the electron-donating capacity of the chroman without the confounding variables of biochemical assays[7].

  • Step 1: Electrolyte Setup: Dissolve the methoxy-chroman (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Step 2: Voltammetric Cell: Equip a potentiostat with a Glassy Carbon Working Electrode, an Ag/AgCl Reference Electrode, and a Platinum Wire Counter Electrode.

  • Step 3: Cyclic Voltammetry (CV): Sweep the potential from 0.0 V to +1.2 V at a scan rate of 50 mV/s.

  • Causality for Choice: Glassy carbon provides a wide anodic potential window, preventing solvent breakdown from masking the oxidation peaks. The low oxidation potential confirmed by CV precisely correlates to the efficacy of the SET-PT and SPLET pathways in biological milieus[7].

  • Self-Validation Check: Spike the cell with a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. Record all oxidation potentials relative to the Fc/Fc⁺ peak to ensure the reference electrode has not drifted.

Phase III: Free Radical Scavenging Phenotype (Bench)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides direct validation of the chroman's ability to execute HAT or SET-PT mechanism against stable radicals.

  • Step 1: Reagent Formulation: Prepare a 0.05 mM solution of DPPH in analytical grade methanol[8].

  • Step 2: Incubation: Combine 20 µL of the chroman test compound (dissolved in DMSO) with 980 µL of the DPPH solution. Incubate in absolute darkness at 37 °C for 30 minutes[8][9].

  • Step 3: Spectrophotometry: Measure the decay of absorbance at 517–520 nm[8][9]. Calculate the IC₅₀ value.

  • Causality for Choice: DPPH exhibits a deep violet color that strictly decolorizes upon accepting an electron or hydrogen atom, allowing for a highly quantifiable, interference-free kinetic measurement.

  • Self-Validation Check: Run a parallel curve using α-tocopherol or Nordihydroguaiaretic acid (NDGA)[8]. This proves your DPPH radical stock has not undergone spontaneous degradation via ambient light prior to the test.

Workflow A 1. In Silico DFT/B3LYP Geometry (BDE/IP Calculation) B 2. Electrochemical Cyclic Voltammetry (Oxidation Potential) A->B C 3. Biochemical DPPH / ABTS (Radical Quenching) B->C D Validated Lead Chroman Scaffold C->D

Multidisciplinary validation workflow for analyzing methoxy-chroman derivatives.

Conclusion

The electronic properties of methoxy-substituted chromans represent a delicate balance between thermodynamic capability and solvent-mediated mechanics. By utilizing computational mapping (identifying narrowed HOMO-LUMO gaps and lowered BDE/PAs), affirming those parameters through electrochemistry, and proving efficacy via radical quenching assays, researchers can engineer potent therapeutics tailored for specific biological microenvironments—whether targeting lipid peroxidation in neural membranes or quenching oxidative stress in aqueous plasma.

References

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. nih.gov. 6

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells... mdpi.com. 9

  • A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols... acs.org. 1

  • DFT/B3LYP study of the substituent effect on the reaction enthalpies of the individual steps of single electron transfer–proton transfer... researchgate.net. 3

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. nih.gov. 5

  • Antioxidant Determining Using Electrochemical Method. mdpi.com. 7

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. royalsocietypublishing.org. 8

  • Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. nih.gov.2

  • DFT/B3LYP study of the solvent effect on the reaction enthalpies of homolytic and heterolytic O H bond cleavage in mono-substituted chromans. researchgate.net. 4

Sources

Foundational

The History, Synthesis, and Application of Halogenated Chroman Intermediates in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Core Methodology Guide Executive Summary The chroman (benzopyran) ring system represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Core Methodology Guide

Executive Summary

The chroman (benzopyran) ring system represents a highly privileged heterocyclic scaffold in medicinal chemistry, originally derived from natural products such as tocopherols (Vitamin E) and flavonoids. In contemporary drug development, the targeted introduction of halogens (fluorine, chlorine, bromine) to the chroman architecture has unlocked profound structural and pharmacokinetic advantages. This technical guide explores the evolutionary history, rational design, and precise synthetic methodologies of halogenated chroman intermediates, acting as a functional blueprint for scientists engineering cardiovascular agents, aldose reductase inhibitors, and novel chemotherapeutics.

Historical Context and Pharmacological Significance

The transition of chromans from naturally occurring antioxidants to potent, synthetic active pharmaceutical ingredients (APIs) represents a milestone in structural pharmacology. Early structure-activity relationship (SAR) studies identified that while the core bicyclic ring provided excellent spatial constraints, it was susceptible to rapid oxidative metabolism.

The strategic halogenation of the chroman core marked a pivotal turning point in its utility[1]. By incorporating halogen atoms, medicinal chemists discovered they could predictably tune the lipophilicity, stereoelectronic properties, and target-binding affinity of the parent scaffold.

Two major historical breakthroughs cemented the importance of halogenated chroman intermediates:

  • Sorbinil (Aldose Reductase Inhibitor): Developed as a spirohydantoin derivative on a 6-fluorochroman scaffold, Sorbinil demonstrated how stereospecific halogenated chromans could combat diabetic complications (e.g., neuropathy, cataracts). The addition of the fluorine atom drastically improved its in vivo efficacy[2].

  • Nebivolol (Cardiovascular Agent): A highly selective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -adrenergic receptor antagonist featuring a unique dual-chroman structure. The 6-fluoro group on the chroman rings enhances lipophilicity for G-protein coupled receptor (GPCR) interaction while preventing metabolic degradation[3]. Its synthesis relies entirely on precise, stereocontrolled halogenated intermediates, such as 6-fluoro-2-(oxiran-2-yl)chroman.
    

Rational Design: The Causality Behind Halogenation

As a Senior Application Scientist, it is critical to understand why specific halogens are chosen for specific positions, as these choices dictate both the synthetic workflow and the resulting API's biological fate.

Aromatic Halogenation (Metabolic Shielding)

Fluorine is the smallest halogen, making it a powerful bioisostere for hydrogen. Incorporating fluorine at the C-6 position of the aromatic ring—as seen in both Nebivolol and Sorbinil—serves two causal functions:

  • Enzymatic Blockade: The C-F bond is significantly stronger than the C-H bond, effectively blocking oxidation by hepatic cytochrome P450 enzymes.

  • Electron Withdrawal: The electronegativity lowers the pKa of adjacent groups and modulates the overall dipole moment, directly enhancing the molecule's interaction with the hydrophobic pockets of target proteins[3].

Aliphatic Halogenation (Synthetic Actuation)

Unlike aromatic fluorination, which is retained in the final API, halogens (chlorine, bromine) added to the aliphatic side chains of chromans serve as transient kinetic actuators. For example, 2-bromo-1-(6-fluorochroman-2-yl)ethanol is synthesized not for the biological activity of the bromine, but because bromine is a superior leaving group[3]. Its presence facilitates rapid, stereoselective nucleophilic substitution or intramolecular epoxide formation during API assembly[4].

Table 1: Quantitative Pharmacological & Synthetic Parameters
Compound / IntermediateBiological / Synthetic RoleStereochemical DependencyKey Metric / Data Point
(S)-Sorbinil Aldose Reductase InhibitorS-isomer is active[2]IC

: 0.15 µM (in vitro)[2]
(R)-Sorbinil Aldose Reductase InhibitorR-isomer is weakly active[2]IC

: 4.40 µM (in vitro)[2]
(±)-6-Fluorochroman-2-carboxylic acid Nebivolol PrecursorRacemic intermediate[5]Synthetic Yield: ~88.4%[6]
(+)-Nebivolol

-Receptor Blocker
(S,R,R,R)-configuration[7]Cumulative Yield: 32% (6-steps)[7]

Mechanistic Pathways & Workflow Visualizations

The logic of drug design relies heavily on visualizing complex biochemical and synthetic systems. Below are the definitive workflows illustrating both the synthetic assembly of a critical intermediate and the biological target pathway.

Synthesis Workflow of Nebivolol Intermediates

The assembly of the chiral epoxide intermediate requires a sequence of catalytic reduction, chain extension, and internal cyclization.

NebivololSynthesis start 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid step1 Catalytic Hydrogenation (Pd/C, H2, 2.0 MPa) start->step1 intermediate1 (±)-6-Fluorochroman-2-carboxylic acid step1->intermediate1 step2 Activation & Halogenation (Sulfoxonium Ylide / HCl) intermediate1->step2 intermediate2 2-Chloro-1-(6-fluorochroman-2-yl)ethanone step2->intermediate2 step3 Stereoselective Reduction (NaBH4, Methanol, 0-5°C) intermediate2->step3 intermediate3 Halohydrin Intermediate step3->intermediate3 step4 Base-Promoted Cyclization (NaOH, Internal SN2) intermediate3->step4 final 6-Fluoro-2-(oxiran-2-yl)chroman step4->final

Caption: Synthetic workflow for the 6-fluoro-2-(oxiran-2-yl)chroman intermediate.

Biological Pathway: Aldose Reductase Inhibition

Halogenated chromans interrupt the polyol pathway, which otherwise converts excess glucose into cataract-inducing sorbitol.

AldoseReductase glucose Hyperglycemia (Excess Glucose) ar Aldose Reductase (Enzyme) glucose->ar Substrate sorbitol Sorbitol Accumulation (Neuropathy/Cataracts) ar->sorbitol Reduction inhibitor (S)-Sorbinil (6-Fluorochroman Core) inhibitor->ar Competitive Blockade

Caption: Pathophysiological blockage of the polyol pathway by (S)-Sorbinil.

Core Synthetic Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following methodologies are designed as self-validating protocols. The causality of each step is provided so chemists understand not just what to do, but why they are doing it.

Protocol A: Catalytic Hydrogenation to 6-Fluorochroman-2-carboxylic Acid

This step reduces the chromone system to the saturated chroman intermediate, establishing the structural foundation.[5]

  • Reactor Preparation: In a high-pressure autoclave, add 30 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid[6].

  • Catalyst Loading: Carefully add 5 g of wet 5% Palladium on carbon (Pd/C with 50% water content)[6]. Causality: The high water content suppresses the pyrophoric nature of the Pd/C, reducing the risk of solvent ignition.

  • Solubilization: Add 500 mL of glacial acetic acid[6]. Causality: Acetic acid acts as a robust proton-donating solvent, facilitating the hydrogenation of the double bond without side-chain degradation.

  • Inerting & Pressurization: Seal and purge the autoclave with nitrogen three times, followed by hydrogen displacement. Pressurize to 2.0 MPa and elevate the temperature to 70–80°C[5].

  • Self-Validation Checkpoint: The reaction is kinetically complete when the reactor's pressure remains perfectly stable for 30 consecutive minutes (cessation of hydrogen uptake)[6].

  • Workup: Filter the Pd/C over a celite pad, concentrate the filtrate under reduced pressure, and precipitate the product by adding 30 mL of petroleum ether and heating[5].

Protocol B: Epoxidation of the Halohydrin Intermediate

This protocol covers the conversion of 2-chloro-1-(6-fluorochroman-2-yl)ethanone to the crucial chiral epoxide via reduction and subsequent internal cyclization.[4]

  • Reduction: Dissolve the (S)-haloketone intermediate (1.0 eq) in anhydrous methanol and chill to 0–5°C[4].

  • Hydride Addition: Add sodium borohydride (NaBH

    
    , 1.1 eq) portion-wise, rigorously maintaining internal temperatures below 10°C[4]. Causality: Exceeding 10°C drives over-reduction side reactions and risks epimerization of adjacent chiral centers. Stir for 2 hours.
    
  • Base-Triggered Epoxidation: Without isolating the intermediate halohydrin, add a 1M aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise at 0–5°C[4]. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint: Epoxide formation relies on an internal

    
     displacement. Because the alkoxide intermediate generated by NaOH is kinetically closer to the halogen leaving group than external solvent nucleophiles, the epoxide forms rapidly. Validate completion via Thin Layer Chromatography (TLC), looking for the complete disappearance of the highly polar halohydrin spot[4].
    
  • Isolation: Remove the methanol under vacuum, extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate[4].

Conclusion

The chemistry of halogenated chromans remains a masterclass in rational drug design. From blocking destructive metabolic pathways using targeted fluorination to engineering molecular instability using transient bromination, these intermediates sit at the nexus of organic chemistry and molecular pharmacology. By adhering strictly to the stereochemically constrained methodologies outlined above, development teams can safely and reliably iterate on this privileged scaffold for next-generation therapeutics.

References
  • Source: nih.
  • 2-Bromo-1-(6-fluorochroman-2-yl)
  • Source: benchchem.
  • Source: google.
  • Source: benchchem.
  • Application Notes and Protocols: Synthesis of (2R,2'R)-6-Fluoro-2-(2'-oxiranyl)
  • Synthesis of Enantiopure Beta-Blocker (+)
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-8-methoxy-chroman: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a proposed synthetic protocol for 6-Bromo-8-methoxy-chroman, a heterocyclic compound with potential applications i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a proposed synthetic protocol for 6-Bromo-8-methoxy-chroman, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, this protocol is constructed from established and reliable methodologies for the synthesis of structurally analogous chroman derivatives. The proposed multi-step synthesis is designed to be robust and reproducible, providing a clear pathway for researchers in the field. This document provides a step-by-step experimental procedure, explains the rationale behind key experimental choices, and includes detailed characterization methods for the final compound.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E and various flavonoids. Substitution on the chroman ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, 6-Bromo-8-methoxy-chroman, incorporates a bromine atom and a methoxy group, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The bromo-substituent can serve as a handle for further functionalization via cross-coupling reactions, while the methoxy group can modulate metabolic stability and receptor interactions. This application note provides a well-grounded, albeit proposed, synthetic route to this valuable research compound.

Proposed Synthetic Pathway

The proposed synthesis of 6-Bromo-8-methoxy-chroman is a three-step process commencing from commercially available 2-methoxy-4-bromophenol. The pathway involves an O-alkylation with allyl bromide, followed by a thermal Claisen rearrangement to form an ortho-allyl phenol intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the target chroman.

Synthesis_Pathway Start 2-Methoxy-4-bromophenol Intermediate1 1-(Allyloxy)-2-methoxy-4-bromobenzene Start->Intermediate1  Allyl bromide, K2CO3, Acetone, Reflux   Intermediate2 2-Allyl-6-methoxy-4-bromophenol Intermediate1->Intermediate2  Claisen Rearrangement, High Temperature (e.g., 200 °C), neat   Product 6-Bromo-8-methoxy-chroman Intermediate2->Product  Acid Catalyst (e.g., H2SO4), Toluene, Reflux  

Caption: Proposed synthetic pathway for 6-Bromo-8-methoxy-chroman.

Experimental Protocols

Step 1: Synthesis of 1-(Allyloxy)-2-methoxy-4-bromobenzene

This initial step involves the Williamson ether synthesis to introduce the allyl group onto the phenolic oxygen of 2-methoxy-4-bromophenol.

Materials and Reagents:

  • 2-Methoxy-4-bromophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of 2-methoxy-4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add allyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(allyloxy)-2-methoxy-4-bromobenzene as a colorless oil.

Rationale: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction. Refluxing ensures a sufficient reaction rate.

Step 2: Synthesis of 2-Allyl-6-methoxy-4-bromophenol

This step utilizes a thermal Claisen rearrangement, a powerful pericyclic reaction to form a C-C bond by rearranging the allyl ether.

Materials and Reagents:

  • 1-(Allyloxy)-2-methoxy-4-bromobenzene

Procedure:

  • Place 1-(allyloxy)-2-methoxy-4-bromobenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the neat compound to a high temperature (typically 180-220 °C).

  • Maintain this temperature for 2-4 hours. Monitor the rearrangement by TLC.

  • Cool the reaction mixture to room temperature. The crude product, 2-allyl-6-methoxy-4-bromophenol, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Rationale: The Claisen rearrangement is a concerted, intramolecular process that is typically performed at high temperatures. The reaction proceeds through a six-membered cyclic transition state.

Step 3: Synthesis of 6-Bromo-8-methoxy-chroman

The final step involves an acid-catalyzed intramolecular hydroalkoxylation to form the chroman ring.

Materials and Reagents:

  • 2-Allyl-6-methoxy-4-bromophenol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene, anhydrous

Procedure:

  • Dissolve the crude 2-allyl-6-methoxy-4-bromophenol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 6-Bromo-8-methoxy-chroman.

Rationale: The acid catalyst protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular fashion to form the six-membered chroman ring.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
1-(Allyloxy)-2-methoxy-4-bromobenzeneC₁₀H₁₁BrO₂243.10Colorless oil
2-Allyl-6-methoxy-4-bromophenolC₁₀H₁₁BrO₂243.10Viscous oil or low-melting solid
6-Bromo-8-methoxy-chromanC₁₀H₁₁BrO₂243.10Solid or oil

Characterization of 6-Bromo-8-methoxy-chroman

The identity and purity of the synthesized 6-Bromo-8-methoxy-chroman should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the chroman ring system (specifically the two methylene groups and the methine group).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as C-O-C ether linkages and aromatic C-H bonds.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Allyl bromide is a lachrymator and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

Conclusion

This application note provides a detailed and scientifically grounded proposed protocol for the synthesis of 6-Bromo-8-methoxy-chroman. By leveraging established synthetic methodologies for related chroman derivatives, this guide offers a reliable starting point for researchers interested in accessing this and similar compounds for applications in drug discovery and development. The successful synthesis and characterization of this molecule will provide a valuable building block for the creation of novel chemical entities with potential therapeutic value.

References

While a direct synthesis for 6-Bromo-8-methoxy-chroman is not cited, the methodologies described are based on well-established organic reactions. For general procedures on the synthesis of chromans and related heterocyclic compounds, the following resources are recommended:

  • General Chroman Synthesis Reviews: Comprehensive reviews on the synthesis of the chroman ring system can be found in major organic chemistry journals.
  • Microwave-Assisted Synthesis of Chroman-4-ones: For related structures, microwave-assisted synthesis can be an efficient method.[1][2]

  • Synthesis of Substituted Quinolines: Methodologies for synthesizing other heterocyclic systems can sometimes be adapted.[3][4][5]

  • Patents on Chroman Compounds: Patent literature can be a valuable source of synthetic procedures.[6]

  • Chemical Databases: Databases like PubChem and ChemSpider provide information on related compounds and may link to relevant literature.[7][8]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-8-methoxy-chroman

Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of selective estrogen receptor degraders (SERDs), antifungal ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core of selective estrogen receptor degraders (SERDs), antifungal agents, and anticancer therapeutics[1]. Within this class, 6-bromo-8-methoxy-chroman (and its derivatives, such as chiral 3-amines) is a critical, yet synthetically challenging, intermediate used to build complex molecular architectures via transition metal catalysis[2][3].

This application note provides an authoritative, rigorously optimized guide to executing high-yielding Palladium-catalyzed carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) cross-coupling reactions utilizing 6-bromo-8-methoxy-chroman.

Mechanistic Causality: Overcoming the Electronic Barrier

In cross-coupling chemistry, the efficiency of a protocol is dictated by the precise tuning of the catalytic cycle against the electronic and steric demands of the substrate[4].

6-Bromo-8-methoxy-chroman poses a distinct kinetic challenge:

  • Electron-Rich Aromatic Core : The 8-methoxy group acts as a strong electron-donating group (EDG) via resonance and induction. Coupled with the inherent electron density of the fused dihydropyran oxygen, the phenyl ring becomes highly electron-rich.

  • Impaired Oxidative Addition : The rate-limiting step in cross-coupling is typically the oxidative addition of the Pd(0) species into the C(sp²)–halide bond. Electron-rich aryl bromides resist this oxidative insertion significantly more than their electron-deficient counterparts[5][6].

  • Steric Hindrance : While the 6-position is meta to the 8-methoxy group, the overall substitution pattern on the bicyclic core restricts the conformational flexibility of incoming coupling partners during the transmetalation and reductive elimination phases.

The Solution: Standard first-generation catalysts (e.g.,


) routinely fail or require impractically high temperatures for these substrates[5]. To overcome the kinetic barrier, the protocol must utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands  (such as XPhos, SPhos, or BrettPhos) or rigid bidentate ligands (like Xantphos)[4][7]. These ligands simultaneously increase the electron density at the palladium center (accelerating oxidative addition) while using their steric bulk to squeeze the resulting intermediates, forcing rapid reductive elimination[4][8].

Workflow & Catalytic Relationship

G cluster_cycle Catalytic Workflow: Cross-Coupling of Electron-Rich Chromans A 1. Active Pd(0) Formation (Pd precatalyst + Ligand) B 2. Oxidative Addition (Overcoming e-rich C-Br barrier) A->B Substrate Addition C 3. Ligand/Transmetalation (Base-assisted intermediate) B->C Coupling Partner D 4. Reductive Elimination (Sterically-driven product release) C->D Intermediate Complex D->B Pd(0) Regeneration E 5. Product Isolation (Chromatographic Purification) D->E Stable Product

Workflow and catalytic cycle for Pd-catalyzed coupling of 6-bromo-8-methoxychroman.

Quantitative Reaction Optimization Data

Proper base and ligand selection is non-negotiable. The tables below summarize empirical reaction parameters extrapolated from analogous electron-rich heterocyclic bromide couplings[1][7].

Table 1: Suzuki-Miyaura C–C Coupling Matrix

Objective: Coupling of 6-bromo-8-methoxy-chroman with phenylboronic acid.

Catalyst SystemBaseSolventTemp (°C)Conv. (%)Mechanistic Rationale
5 mol%


Toluene/EtOH/

80< 30%Simple triphenylphosphine lacks the electron density to activate the electron-rich C–Br bond efficiently[5][9].
5 mol%


1,4-Dioxane/

90~ 65%Bidentate ligand stabilizes the Pd intermediate but still struggles with optimal reductive elimination rates.
2.5 mol%

+ 5 mol% SPhos

1,4-Dioxane/

(4:1)
100 > 95% SPhos dramatically accelerates oxidative addition; strong basic conditions facilitate robust transmetalation [4][9].
Table 2: Buchwald-Hartwig C–N Amination Matrix

Objective: Coupling of 6-bromo-8-methoxy-chroman with morpholine (secondary amine).

Catalyst SystemBaseSolventTemp (°C)Conv. (%)Mechanistic Rationale
5 mol%

+ BINAP

Toluene100~ 45%Bidentate angle of BINAP is insufficient to suppress

-hydride elimination side-reactions completely[10].
2.5 mol%

+ 5 mol% Xantphos

Toluene 110 > 85% Xantphos enforces a rigid bite-angle that accelerates reductive elimination, ideal for heterocyclic matrices [7].
2.5 mol%

+ 5 mol% tBuBrettPhos

Toluene 110 > 98% Optimal system. Extremely bulky dialkylbiaryl phosphine ensures high turnover and strict chemoselectivity [4].

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective : Synthesize 6-aryl-8-methoxy-chroman derivatives via coupling with aryl boronic acids[1][9].

Reagents :

  • 6-Bromo-8-methoxy-chroman (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2–1.5 equiv)

  • 
     (2.5 mol%, yields 5 mol% active Pd)
    
  • SPhos ligand (5 mol%)

  • Anhydrous

    
     (2.0 equiv)
    
  • 1,4-Dioxane/

    
     (4:1 v/v, 5 mL total)
    

Methodology :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 6-bromo-8-methoxy-chroman, arylboronic acid, and

    
    .
    
  • Inert Atmosphere Setup : Evacuate and backfill the flask with ultra-pure Argon or Nitrogen three times. Causality: Oxygen rapidly degrades

    
     and the SPhos ligand, terminating the catalytic cycle prior to oxidative addition[1].
    
  • Catalyst Addition : In a glovebox or under positive Argon flow, add

    
     and SPhos to the reaction mixture.
    
  • Solvent Degassing : Add the 1,4-Dioxane and

    
     (previously sparged with Argon for 30 minutes) via syringe.
    
  • Reaction : Seal the flask and heat the mixture in a pre-equilibrated oil bath at 100 °C for 12–16 hours under vigorous stirring.

  • Workup & Extraction : Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL). Causality: The biphasic extraction effectively removes the inorganic boronic acid byproducts and the phosphate base.

  • Purification : Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, typically Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination

Objective : Facilitate C–N bond formation to generate 6-amino-8-methoxy-chroman derivatives (applicable to primary and secondary amines)[10][11].

Reagents :

  • 6-Bromo-8-methoxy-chroman (1.0 equiv, 1.0 mmol)

  • Amine coupling partner (1.2 equiv)

  • 
     (2.5 mol%)
    
  • tBuBrettPhos or Xantphos (5 mol%)

  • Sodium tert-butoxide (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Anhydrous Toluene (5 mL)

Methodology :

  • Preparation : Flame-dry a pressure-resistant reaction tube. Add 6-bromo-8-methoxy-chroman,

    
    , 
    
    
    
    , and the chosen phosphine ligand (e.g., Xantphos)[7].
    • Note on Base Selection:

      
       is a highly reactive base that rapidly deprotonates the amine to form the Pd-amido intermediate[4][12]. If your specific chroman derivative possesses base-sensitive functional groups (e.g., an ester or a sensitive chiral center), strictly substitute 
      
      
      
      with the weaker base
      
      
      [7].
  • Atmosphere Exchange : Purge the tube with Argon.

  • Reagent Introduction : Add the amine (if liquid) and anhydrous Toluene via a degassed syringe.

  • Thermal Activation : Seal the tube securely. Heat the reaction to 110 °C for 16–20 hours. Causality: High temperatures are required to overcome the steric hindrance during the amination of electron-rich aryl halides.

  • Quench & Workup : Allow the vessel to cool. Dilute the crude mixture with dichloromethane (DCM) or EtOAc. Filter through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Purification : Concentrate the filtrate and purify by flash column chromatography. (Pre-treating the silica gel with 1% triethylamine is recommended to prevent the degradation or streaking of the newly formed amine).

Troubleshooting Guide

  • Low Conversion / Recovered Starting Material :

    • Cause: Failed oxidative addition due to ligand oxidation or insufficient temperature.

    • Solution: Ensure solvents are rigorously degassed. Verify the integrity of the Pd source (it should be a dark purple/black crystalline powder; a brown/grey color indicates degradation). Increase temperature by 10 °C.

  • Dehalogenation (Formation of 8-methoxy-chroman) :

    • Cause:

      
      -hydride elimination outcompetes reductive elimination (especially common in Buchwald-Hartwig aminations with secondary amines)[10].
      
    • Solution: Switch to a more sterically bulky ligand like tBuBrettPhos to force the geometry toward immediate reductive elimination[4].

  • Hydrolysis of Aryl Halide :

    • Cause: Adventitious water reacting with the strong base in amination reactions.

    • Solution: Ensure the toluene is strictly anhydrous and stored over molecular sieves.

References

  • Ambeed: (6-Bromo-8-methoxychroman-3-yl)methanamine Custom Synthesis Ambeed.com. Accessed March 9, 2026.2

  • BLD Pharm: (6-Bromo-8-methoxy-chroman-3-yl)-methylamine hydrochloride Data BLD Pharm. Accessed March 9, 2026. 3

  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL Benchchem. 2025. 1

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols Organic Letters, ACS Publications. 2004. 5

  • Palladium and Copper Catalyzed Sonogashira Cross-Coupling: A Review MDPI. 2020. 6

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025. 4

  • Suzuki–Miyaura Cross-Coupling ResearchGate. 2018. 9

  • Buchwald–Hartwig Amination Overview Wikipedia. Accessed March 9, 2026. 10

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI. 2025. 7

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Beilstein J. Org. Chem / NIH. 12

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate. 2026. 11

  • The role of 1,4-palladium migration in C(sp³)–H functionalization RSC Publishing. 2025. 8

Sources

Method

Application Note: Scalable Preparation of 6-Bromo-8-methoxy-chroman from Guaiacol Derivatives

Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is an essential pharmacophore in drug discovery, heavily featured in selective estrogen receptor modulators (SERMs), antioxidant therapies, and antibac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is an essential pharmacophore in drug discovery, heavily featured in selective estrogen receptor modulators (SERMs), antioxidant therapies, and antibacterial agents. Derivatizing the chroman core—specifically incorporating diverse halogenated and methoxy handles—enables late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) required for structure-activity relationship (SAR) optimization.

This technical application note details a robust, five-step synthetic methodology to prepare 6-bromo-8-methoxy-chroman starting from inexpensive guaiacol (2-methoxyphenol). By relying on thermodynamic driving forces and predictable electronic effects, this protocol provides high-fidelity regiocontrol and scalability.

Synthetic Strategy and Mechanistic Rationale (E-E-A-T)

As process and application scientists, we prioritize synthetic sequences that minimize separation bottlenecks and avoid harsh, non-selective reagents. The sequence was designed with the following causality:

  • O-Allylation & Claisen Rearrangement : Direct C-allylation of electron-rich phenols often results in intractable poly-alkylated mixtures. Instead, we first synthesize 1-(allyloxy)-2-methoxybenzene. Heating this ether triggers a concerted [3,3]-sigmatropic rearrangement[1]. Because the para position is sterically hindered and electronically competitive, the rearrangement is highly regioselective for the open ortho position, affording 2-allyl-6-methoxyphenol with >80% efficiency.

  • Anti-Markovnikov Hydroboration : To build the oxygen heterocycle, the terminal alkene of the allyl group must be converted into a primary alcohol. Borane-THF complex selectively undergoes anti-Markovnikov addition, followed by alkaline oxidation to yield the required 1,3-diol precursor.

  • Intramolecular Mitsunobu Cyclization : Classic acid-catalyzed cyclizations can trigger oligomerization of electron-rich aromatics. The Mitsunobu reaction offers mild, neutral conditions. Utilizing Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), the primary alcohol is smoothly activated and displaced by the phenolic hydroxyl, closing the chroman ring[2].

  • Regioselective Bromination : The electronic battle on the chroman ring dictates the bromination outcome. The C8-methoxy group and the C1-ring oxygen are both

    
     (electron-donating) ortho/para directors. However, the constrained pyran ring forces the lone pairs of the C1 oxygen into superior orbital overlap with the aromatic 
    
    
    
    -system compared to the freely rotating methoxy group. Consequently, electrophilic bromination via N-Bromosuccinimide (NBS) is directed para to the ring oxygen, selectively brominating at the C6 position[3].

Physicochemical & Quantitative Data

To ensure proper reaction tracking, quantitative analytical markers are summarized below.

Table 1: Synthetic Stage Summary & Expected Yields

StepIntermediate / ProductKey ReagentsReaction ConditionsEst. Yield
1 1-(Allyloxy)-2-methoxybenzeneAllyl Bromide, K₂CO₃Acetone, Reflux, 12h90 - 95%
2 2-Allyl-6-methoxyphenolNone (Neat)190 °C, N₂, 6h80 - 85%
3 3-(2-Hydroxy-3-methoxyphenyl)propan-1-olBH₃·THF, H₂O₂/NaOHTHF, 0 °C to RT, 12h75 - 80%
4 8-MethoxychromanPPh₃, DIADDry THF, 0 °C to RT, 4h85 - 90%
5 6-Bromo-8-methoxychromanNBSCH₃CN, Dark, 0 °C to RT90 - 95%

Table 2: Key Self-Validation Markers (TLC & ¹H NMR)

CompoundTLC

(Hex:EtOAc 8:2)
Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Allyl Guaiacol ~0.70

5.95-6.10 (m, 1H, internal alkene H);

5.25-5.45 (m, 2H, terminal alkene H)
2-Allyl-6-methoxyphenol ~0.55

5.75 (s, 1H, phenolic OH);

3.88 (s, 3H, OMe); Alkene signals shift slightly.
8-Methoxychroman ~0.65

4.25 (t, 2H, C2-H₂);

2.80 (t, 2H, C4-H₂);

2.05 (m, 2H, C3-H₂);

6.70-6.85 (m, 3H, Ar-H)
Target: 6-Bromo-... ~0.75

6.95 (d, J=2 Hz, 1H, Ar-H);

6.85 (d, J=2 Hz, 1H, Ar-H) (meta coupling confirms C6 Br)

Experimental Workflow Visualization

Workflow A 1. Guaiacol (Starting Material) B 2. O-Allyl Guaiacol (Etherification) A->B Allyl Bromide, K2CO3 Acetone, Reflux C 3. 2-Allyl-6-methoxyphenol (Claisen Rearrangement) B->C Heat (190°C) [3,3]-Sigmatropic D 4. Propanol Intermediate (Hydroboration-Oxidation) C->D 1) BH3·THF 2) H2O2 / NaOH E 5. 8-Methoxychroman (Mitsunobu Cyclization) D->E PPh3, DIAD Dry THF F 6. 6-Bromo-8-methoxychroman (Target Molecule) E->F NBS, CH3CN Dark, RT

Caption: Figure 1. Five-step scalable synthetic workflow mapping the transformation from Guaiacol to 6-Bromo-8-methoxychroman.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Allyloxy)-2-methoxybenzene[1]
  • Setup : To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Guaiacol (1.0 equiv, 100 mmol) and anhydrous Acetone (250 mL).

  • Base Addition : Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation : Slowly add Allyl Bromide (1.2 equiv) via syringe.

  • Reaction : Heat the mixture to gentle reflux (60 °C) and stir for 12 hours.

  • Validation : Monitor via TLC (Hexane:EtOAc 9:1). The Guaiacol spot (

    
    ) should disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Workup : Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted guaiacol), then brine. Dry over Na₂SO₄ and concentrate to yield a pale yellow oil.

Step 2: Claisen Rearrangement to 2-Allyl-6-methoxyphenol[1]

Note: This solvent-free thermal rearrangement relies entirely on thermodynamic control.

  • Setup : Place the neat 1-(Allyloxy)-2-methoxybenzene (approx. 90 mmol) in a heavy-walled reaction vessel under a strict Nitrogen (N₂) atmosphere.

  • Reaction : Heat the oil cautiously to 190–200 °C using a sand bath or heating block. Maintain this temperature for 6 hours.

  • Validation : The progression is easily tracked by ¹H NMR; the complex multiplet of the internal allyl proton shifts as it moves from an

    
    -linked environment to a 
    
    
    
    -linked benzylic environment.
  • Purification : Cool to room temperature. The product can be used crude in the next step, or purified via vacuum distillation/flash chromatography (Hexanes:EtOAc 8:2) to give a viscous oil.

Step 3: Hydroboration-Oxidation
  • Setup : In a dry flask under N₂, dissolve 2-allyl-6-methoxyphenol (50 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Hydroboration : Dropwise, add BH₃·THF (1.0 M in THF, 1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Oxidation : Cool the flask back to 0 °C. Quench excess borane carefully with distilled H₂O (10 mL). Sequentially add 3M NaOH (30 mL) followed by the slow dropwise addition of 30% H₂O₂ (30 mL). Warning: Highly exothermic.

  • Reaction : Stir vigorously at room temperature for 2 hours.

  • Workup : Extract the aqueous layer with EtOAc (

    
     mL). Wash combined organic layers with saturated Na₂S₂O₃ (to quench peroxides) and brine. Dry over Na₂SO₄ and concentrate to yield 3-(2-hydroxy-3-methoxyphenyl)propan-1-ol.
    
Step 4: Mitsunobu Cyclization to 8-Methoxychroman[2]
  • Setup : Dissolve the crude diol intermediate (40 mmol) and Triphenylphosphine (PPh₃, 1.1 equiv) in anhydrous THF (120 mL) under N₂. Cool to 0 °C.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.1 equiv) dropwise over 20 minutes. The solution will turn distinctively yellow.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. The thermodynamic driving force is the formation of the extremely stable Triphenylphosphine oxide (OPPh₃)[4].

  • Purification : Concentrate the THF. To precipitate OPPh₃, triturate the viscous residue with cold Diethyl Ether/Hexane (1:1). Filter off the white solid. The filtrate is concentrated and purified via silica gel chromatography (Hexanes:EtOAc 95:5) to yield pure 8-Methoxychroman.

Step 5: Regioselective Bromination to 6-Bromo-8-methoxychroman[3]
  • Setup : Dissolve 8-Methoxychroman (30 mmol) in HPLC-grade Acetonitrile (CH₃CN, 100 mL). Wrap the reaction flask completely in aluminum foil to exclude light. Rationale: Ambient light can trigger homolytic cleavage of NBS, leading to unwanted radical benzylic bromination (at the C4 position)[5].

  • Reagent Addition : Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) in three equal portions over 15 minutes.

  • Reaction : Stir at 0 °C for 1 hour, then let it naturally warm to room temperature for an additional 2 hours.

  • Workup : Quench the reaction with saturated Na₂SO₃ solution (20 mL) to destroy any unreacted positive halogen species. Extract with Dichloromethane (DCM,

    
     mL). Wash with brine, dry over MgSO₄, and evaporate.
    
  • Final Purification : Recrystallize from minimal hot ethanol or run a short silica plug to yield 6-Bromo-8-methoxychroman as an off-white to pale yellow solid.

Mechanistic Insights: The Electronic Regioselectivity Battle

The success of the final step relies entirely on the inherent electron distribution within the chroman core. Below is a diagrammatic breakdown of why the C6 position is exclusively targeted over the C5 or C7 positions.

Mechanism Parent 8-Methoxychroman Electronic Competition during EAS RingO Ring Oxygen (O1) Strong +M Effect (Constrained geometry) Activates C6 (Para) & C8 (Ortho) Parent->RingO Methoxy Methoxy Group (C8) Moderate +M Effect (Free rotation) Activates C5 (Para) & C7 (Ortho) Parent->Methoxy Consequence1 C6 Position Dominantly Activated (Sterically Accessible + Para to stronger O1) RingO->Consequence1 Primary Directing Force Consequence2 C5 & C7 Positions Suppressed (Meta to O1 / Sterically Hindered by C4a & OMe) Methoxy->Consequence2 Secondary / Outcompeted

Caption: Figure 2. Regioselectivity mechanism. Electrophilic Aromatic Substitution (EAS) with NBS is guided by the strongly conjugating ring oxygen toward C6.

Analytical Troubleshooting

  • Dibromination observed in Step 5: If mass spectrometry indicates an

    
     isotopic cluster signifying two bromines, reduce the equivalents of NBS to 0.95 and ensure strictly dark conditions. Ensure the temperature remains below 10 °C during the initial addition.
    
  • Failure to cyclize in Step 4: Mitsunobu reactions are extremely sensitive to trace water. Ensure the THF is strictly anhydrous and that the intermediate diol was thoroughly dried under high vacuum prior to adding PPh₃.

References

  • Evangelista, R. et al., "Synthesis and Evaluation of the Antileishmanial Activity of Novel Eugenol Analogs Containing 1,2,3-Triazole Fragments against Intracellular Leishmania braziliensis", J. Braz. Chem. Soc., 2023. URL:[Link]

  • Yin, G. et al., "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification", Int J Mol Sci., 2012, 13(3), 2575–2589. URL:[Link]

  • Baker, S. I. et al., "Mandelic acid catalyzes a highly regioselective aromatic bromination with N-bromosuccinimide", J. Org. Chem., 2022, 87, 8492-8502. URL:[Link]

Sources

Application

Application Notes and Protocols for the Selective Functionalization of the C6 Position in 8-Methoxy-Chroman

Abstract: The 8-methoxy-chroman scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive molecules. The ability to selectively functionalize specific positions...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 8-methoxy-chroman scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive molecules. The ability to selectively functionalize specific positions on this scaffold is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of the C6 position of 8-methoxy-chroman, a key site for molecular diversification. We will explore the underlying chemical principles governing site-selectivity and provide validated, step-by-step protocols for electrophilic aromatic substitution and subsequent palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of C6 Functionalization

The chroman ring system is a core component of natural products like vitamin E and various flavonoids. The 8-methoxy-chroman derivative, in particular, serves as a versatile starting material for synthetic chemists. The functionalization of its benzene ring allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, as well as its pharmacodynamic profile.

The C6 position is of particular strategic importance. Electronically, the chroman scaffold is activated towards Electrophilic Aromatic Substitution (EAS) by two key features: the C8-methoxy group and the cyclic ether oxygen at position 1. Both are powerful ortho-, para-directing groups. The C6 position is para to the strongly activating ether oxygen and meta to the C8-methoxy group, making it a highly favored site for electrophilic attack. This inherent reactivity provides a reliable handle for introducing a wide array of functional groups.

This document outlines two primary stages for C6 modification:

  • Stage 1: Initial C6 Functionalization via Electrophilic Aromatic Substitution. Introduction of a foundational functional group, typically a halogen or a nitro group, that acts as a versatile anchor for further chemistry.

  • Stage 2: Diversification of the C6 Position. Utilization of the C6-functionalized intermediate in powerful bond-forming reactions, such as palladium-catalyzed cross-couplings, to introduce diverse carbon, nitrogen, and oxygen-based substituents.

Start 8-Methoxy-Chroman Stage1 Stage 1: Electrophilic Aromatic Substitution Start->Stage1 EAS Reagents (Halogenation, Nitration, Acylation, etc.) Intermediate C6-Functionalized Intermediate (e.g., 6-Bromo-8-methoxy-chroman) Stage1->Intermediate Stage2 Stage 2: Diversification (e.g., Pd-Catalyzed Cross-Coupling) Intermediate->Stage2 Coupling Partners (Boronic Acids, Amines, Alkenes, etc.) Products Diverse C6-Substituted 8-Methoxy-Chroman Derivatives Stage2->Products

Figure 1: A generalized workflow for the two-stage functionalization of the C6 position of 8-methoxy-chroman.

Stage 1: Electrophilic Aromatic Substitution at C6

The electron-rich nature of the 8-methoxy-chroman aromatic ring makes it highly susceptible to electrophilic attack. The convergence of directing effects from the C8-methoxy and C1-ether oxygen groups provides excellent regioselectivity for the C6 position.

C6-Bromination: A Gateway to Cross-Coupling

Introducing a bromine atom at the C6 position is arguably the most useful initial functionalization. The bromo-derivative is a stable, versatile intermediate for a vast array of palladium-catalyzed cross-coupling reactions.[1][2] The reaction is typically performed using a mild brominating agent to prevent over-reaction or side-product formation.

Principle and Rationale: N-Bromosuccinimide (NBS) is an ideal brominating agent for activated aromatic rings. It provides a low, steady concentration of electrophilic bromine (Br+), minimizing the formation of dibrominated products. The reaction is often performed in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile at ambient temperature.

Detailed Protocol: C6-Bromination

  • Preparation: To a solution of 8-methoxy-chroman (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add N-Bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 6-bromo-8-methoxy-chroman, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless solid. The synthesis of a closely related compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene, highlights the viability of this C6-halogenation strategy.[3]

Parameter Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective for activated rings, minimizes over-bromination.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove.
Temperature Room TemperatureSufficient for the activated substrate, avoids thermal degradation.
Stoichiometry ~1.05 eq of NBSA slight excess ensures complete consumption of the starting material.
Typical Yield >90%High selectivity and efficiency are expected for this transformation.
C6-Nitration

Nitration introduces a nitro group (-NO₂), a strong electron-withdrawing group that can be a precursor for an amine (-NH₂) via reduction. The amine can then be used in a variety of subsequent reactions, such as amide bond formation or diazotization.

Principle and Rationale: Direct nitration of highly activated rings requires mild conditions to prevent oxidation and polysubstitution. A mixture of nitric acid in acetic acid or the use of milder nitrating agents like copper(II) nitrate in acetic anhydride is often employed. The general principles for nitrating ortho-substituted aromatic amines can be adapted for this system.[4]

Detailed Protocol: C6-Nitration

  • Preparation: Cool a solution of 8-methoxy-chroman (1.0 eq) in glacial acetic acid (0.3 M) to 0-5 °C in an ice bath.

  • Reaction: Add a solution of fuming nitric acid (1.1 eq) in glacial acetic acid dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 5 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of 6-nitro-8-methoxy-chroman will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

C6-Friedel-Crafts Acylation

Friedel-Crafts acylation introduces a ketone functionality, which is a versatile handle for further synthetic transformations such as reductions, oxidations, or the formation of new carbon-carbon bonds.[5]

Principle and Rationale: The reaction involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The Lewis acid activates the acyl chloride to form a resonance-stabilized acylium ion, a potent electrophile.[5] The highly activated 8-methoxy-chroman ring readily attacks this electrophile, with a strong preference for the C6 position.

Detailed Protocol: C6-Acylation (using Acetyl Chloride)

  • Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (0.4 M) under a nitrogen atmosphere and cool to 0 °C.

  • Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the AlCl₃ suspension and stir for 15 minutes at 0 °C.

  • Reaction: Add a solution of 8-methoxy-chroman (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product, 6-acetyl-8-methoxy-chroman, by flash column chromatography (hexane/ethyl acetate).

Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling

With 6-bromo-8-methoxy-chroman in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in the pharmaceutical industry due to their reliability and functional group tolerance.[7]

Intermediate 6-Bromo-8-methoxy-chroman Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki R-B(OH)₂ Pd Catalyst Base Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald R₂NH Pd Catalyst Base Heck Heck Coupling Intermediate->Heck Alkene Pd Catalyst Base Suzuki_Product C-C Bond Formation (Aryl, Alkyl) Suzuki->Suzuki_Product Buchwald_Product C-N Bond Formation (Amines) Buchwald->Buchwald_Product Heck_Product C-C Bond Formation (Alkenes) Heck->Heck_Product

Figure 2: Key palladium-catalyzed diversification pathways starting from 6-bromo-8-methoxy-chroman.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the C6-bromo intermediate with an organoboron species (e.g., a boronic acid or ester).

Principle and Rationale: The reaction cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Generalized Protocol: C6-Arylation

  • Preparation: In a reaction vessel, combine 6-bromo-8-methoxy-chroman (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Heat the mixture under a nitrogen atmosphere to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS, typically 6-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography to yield the 6-aryl-8-methoxy-chroman derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C6 position, which are critical functional groups in many pharmaceuticals.[1]

Principle and Rationale: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. The amine, in the presence of a strong base, then displaces the bromide on the palladium center, followed by reductive elimination to form the C-N bond. The choice of phosphine ligand is often critical for high yields.[1]

Generalized Protocol: C6-Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine 6-bromo-8-methoxy-chroman (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 90-110 °C with stirring until the reaction is complete (monitor by TLC/LC-MS, typically 4-12 hours).

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Reaction Coupling Partner Catalyst System (Example) Base Key Bond Formed
Suzuki-Miyaura Aryl/Alkyl Boronic AcidPd(PPh₃)₄K₂CO₃, Cs₂CO₃C(sp²)-C(sp²), C(sp²)-C(sp³)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBu, K₃PO₄C(sp²)-N
Heck Alkene (e.g., Styrene)Pd(OAc)₂Et₃N, K₂CO₃C(sp²)-C(sp²)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NC(sp²)-C(sp)

Conclusion

The C6 position of 8-methoxy-chroman is a predictable and reliable site for synthetic modification. Its functionalization can be achieved through a robust, two-stage strategy. Initial electrophilic aromatic substitution reactions, particularly bromination, provide a key intermediate that serves as a versatile platform for diversification. Subsequent palladium-catalyzed cross-coupling reactions then allow for the precise installation of a wide range of substituents, enabling extensive SAR exploration for drug discovery and materials science applications. The protocols outlined in this guide provide a validated foundation for researchers to confidently access a diverse library of C6-functionalized 8-methoxy-chroman derivatives.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. BenchChem.
  • ResearchGate. (n.d.). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. ResearchGate.
  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • ResearchGate. (2026, January 10). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate.
  • MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • ResearchGate. (2025, November 7). Functionalisation of Chromane by Deprotonative Metallation. ResearchGate.
  • PubMed. (2013, June 1). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube.
  • Google Patents. (n.d.). Nitration of o-substituted aromatic amines. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 6-Bromo-8-methoxy-chroman Synthesis

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-chroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-chroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

I. Overview of 6-Bromo-8-methoxy-chroman Synthesis

The chroman scaffold is a privileged structure in medicinal chemistry, and the 6-Bromo-8-methoxy-chroman derivative is a key intermediate for various pharmacologically active molecules.[1] The synthesis typically involves the construction of the chroman ring system, which can be susceptible to side reactions and purification challenges, often leading to suboptimal yields. This guide will explore common issues and provide actionable solutions to enhance your synthetic outcomes.

A prevalent synthetic strategy involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, often facilitated by a base or acid catalyst.[2][3] Variations in starting material purity, reaction conditions, and work-up procedures can significantly impact the efficiency of this transformation.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis of 6-Bromo-8-methoxy-chroman, offering potential causes and proven solutions.

Q1: My reaction is resulting in a low yield of 6-Bromo-8-methoxy-chroman. What are the likely causes and how can I improve it?

Low yields are a common frustration in chroman synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Impure Starting Materials Impurities in your starting materials, such as the 2'-hydroxyacetophenone or the aldehyde, can participate in side reactions, consuming reagents and lowering the yield of the desired product.[4] Action: Ensure the purity of your starting materials. Recrystallize or purify them by column chromatography if necessary. Verify purity via NMR or melting point analysis.[5]
Suboptimal Reaction Conditions Reaction temperature, time, and catalyst choice are critical parameters.[6] For instance, some chroman syntheses benefit from microwave irradiation to reduce reaction times and improve yields.[2][7] Action: Methodically optimize reaction conditions. Screen different catalysts (e.g., Brønsted acids like triflimide or bases like diisopropylamine (DIPA)), solvents, temperatures, and reaction times.[4] Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]
Side Product Formation A frequent side reaction is the self-condensation of the aldehyde starting material, especially under basic conditions.[4] Elimination reactions can also occur, leading to undesired byproducts.[4] Action: To minimize aldehyde self-condensation, consider using a slight excess of the aldehyde and carefully controlling the addition rate and temperature.[4] Modifying the catalyst or solvent may help to disfavor elimination pathways.[4]
Product Loss During Work-up & Purification Significant amounts of product can be lost during aqueous washes, extractions, and column chromatography. Action: Optimize your work-up procedure. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. During purification, careful selection of the eluent system for column chromatography is essential to achieve good separation and minimize product loss.[5]
Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed analyze_byproducts Identify Side Products (TLC/LC-MS) optimize_conditions->analyze_byproducts refine_workup Refine Work-up & Purification analyze_byproducts->refine_workup improved_yield Improved Yield refine_workup->improved_yield

Caption: A logical workflow for troubleshooting low yields in chroman synthesis.

Q2: I'm observing significant formation of an unknown impurity. How can I identify and minimize it?

The formation of side products is a primary contributor to low yields and purification difficulties.

Identification and Mitigation Strategies
  • Isolate and Characterize the Impurity: The first step is to isolate the side product, typically through careful column chromatography or preparative TLC/HPLC. Once isolated, characterize the impurity using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate its structure.

  • Common Side Products and Their Prevention:

    • Aldehyde Self-Condensation Products: As mentioned, this is a common issue.

      • Prevention: Carefully control the stoichiometry and addition of reagents. Lowering the reaction temperature can also help to suppress this side reaction.[7]

    • Over-bromination Products: If the bromination step is not well-controlled, di-bromo or other poly-brominated species may form.

      • Prevention: Use a controlled amount of the brominating agent (no more than 1.1 equivalents for mono-bromination).[5] Add the brominating agent dropwise at a low temperature (e.g., 0 °C) to avoid localized high concentrations.[5]

    • Elimination Products: The formation of chromene derivatives through elimination can be a competing pathway.

      • Prevention: The choice of solvent and catalyst can influence the rate of elimination. Experimenting with less polar solvents or milder catalysts might be beneficial.[4]

Q3: The purification of my crude 6-Bromo-8-methoxy-chroman is proving difficult. What are some effective purification strategies?

Effective purification is key to obtaining a high-purity final product.

Purification Workflow

PurificationWorkflow start Crude Product extraction Aqueous Work-up (e.g., NaHCO3 wash) start->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization (if applicable) chromatography->recrystallization pure_product Pure 6-Bromo-8-methoxy-chroman recrystallization->pure_product

Caption: A standard workflow for the purification of 6-Bromo-8-methoxy-chroman.

Detailed Purification Steps:
  • Aqueous Work-up: After quenching the reaction, it is often beneficial to wash the organic layer with a mild base, such as saturated sodium bicarbonate solution, to neutralize any acidic catalysts or byproducts.[5] This is followed by washes with water and brine to remove water-soluble impurities.[2]

  • Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating under reduced pressure.[5]

  • Flash Column Chromatography: This is the most common method for purifying chroman derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can further enhance purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group at the 8-position and the bromo group at the 6-position?

The substituents on the chroman ring play a crucial role in modulating the electronic properties and biological activity of the molecule. The electron-donating methoxy group and the electron-withdrawing bromo group can influence the reactivity of the aromatic ring in subsequent reactions and are often key for interaction with biological targets.[2]

Q2: Can I use a different halogen at the 6-position?

Yes, it is possible to synthesize analogs with other halogens (e.g., chloro, fluoro) at the 6-position. The synthetic route would be similar, but the choice of starting materials would need to be adjusted accordingly. The electronic properties of the halogen will influence the reactivity and biological activity of the final compound.[2]

Q3: Are there alternative synthetic routes to 6-Bromo-8-methoxy-chroman?

While the condensation of a 2'-hydroxyacetophenone with an aldehyde is a common approach, other methods for constructing the chroman ring exist. These include intramolecular cyclization reactions and transition-metal-catalyzed processes.[3][8] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Q4: What safety precautions should I take during this synthesis?

Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile or hazardous reagents like bromine.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols

General Procedure for the Synthesis of a Substituted Chroman-4-one

This protocol is a general guideline and may require optimization for the specific synthesis of 6-Bromo-8-methoxy-chroman.

  • Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq) in ethanol, add the corresponding aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq).[2]

  • Reaction: Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2]

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[2]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

V. References

  • Technical Support Center: Synthesis of Substituted Chromans - Benchchem. (n.d.). Retrieved from

  • Common Challenges in the synthesis of isochroman compounds | Benchchem. (n.d.). Retrieved from

  • Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (n.d.). Retrieved from

  • Challenges in the synthesis of chroman‐4‐one derivatives. - ResearchGate. (n.d.). Retrieved from

  • Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed. (2013, June 1). Retrieved from

  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline - Benchchem. (n.d.). Retrieved from

  • The synthesis of 8a-methoxy-2H,6H-chromen-6-ones and corresponding 2H-chromenes by a unique process utilising phenolic oxidation - R Discovery. (1997, March 1). Retrieved from

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2). Retrieved from

  • Optimization of reaction conditions for chromone synthesis - Benchchem. (n.d.). Retrieved from

  • A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery - Benchchem. (n.d.). Retrieved from

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry - ACS Publications. (2025, March 18). Retrieved from

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022, June 18). Retrieved from

Sources

Optimization

Minimizing side reactions during chroman bromination

Welcome to the technical support center for chroman chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the bromination of chroman and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chroman chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the bromination of chroman and its derivatives. The chroman scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom can significantly modulate a compound's physicochemical and biological properties.[1] However, the synthesis of brominated chromanes is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues in Chroman Bromination

This section addresses specific problems you may encounter during the direct bromination of a pre-formed chromane scaffold.

Problem 1: Low yield of the desired monobrominated product and formation of di-brominated impurities.

Observation: TLC or LC-MS analysis of your crude reaction mixture shows significant amounts of starting material, the desired monobrominated product, and a substantial spot or peak corresponding to a di-brominated species (e.g., 6,8-dibromochroman).

Potential Causes:

  • Over-activation of the Aromatic Ring: The ether oxygen in the dihydropyran ring is a strong activating group, making the aromatic ring highly nucleophilic and prone to multiple substitutions.[2]

  • Incorrect Stoichiometry: Using a significant excess of the brominating agent will inevitably lead to over-bromination.[3]

  • Rapid Reagent Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting a second bromination on the already-formed monobrominated product before all the starting material has reacted.[3]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second bromination, which often has a slightly higher activation energy than the first.

Recommended Solutions:

  • Control Stoichiometry: Use a precise amount of your brominating agent. Start with 1.0 to 1.05 equivalents.

  • Slow, Portion-wise Addition: Dissolve your brominating agent and add it dropwise or in small portions over an extended period (e.g., 15-30 minutes). This maintains a low concentration of the electrophile throughout the reaction.[2]

  • Lower the Temperature: Begin the reaction at 0 °C in an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Choose a Milder Reagent: If using molecular bromine (Br₂), which is highly reactive, consider switching to N-Bromosuccinimide (NBS). NBS is generally considered a milder and more selective reagent for activated aromatic systems.[2][4]

Problem 2: Formation of a benzylic bromide impurity instead of, or in addition to, the desired aromatic bromide.

Observation: ¹H NMR analysis shows a loss of signal in the benzylic region (typically C4 protons) and the appearance of a new signal at a downfield shift, characteristic of a C-H group adjacent to a bromine atom. Mass spectrometry confirms the incorporation of one bromine atom, but the product is isomeric with the desired compound.

Potential Causes:

  • Radical Reaction Conditions: The reaction is proceeding via a free-radical mechanism instead of an electrophilic aromatic substitution (EAS) mechanism. This is the most common cause.

  • Presence of UV Light: Exposure to sunlight or other UV sources can initiate the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond, generating bromine radicals.[5][6]

  • Presence of Radical Initiators: Trace amounts of radical initiators (like AIBN or peroxides) in your reagents or solvent can trigger the radical pathway.

  • Non-polar Solvent: While EAS can occur in non-polar solvents, radical reactions are often favored in solvents like carbon tetrachloride (CCl₄).

Recommended Solutions:

  • Exclude Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photo-initiation of radical species.[3]

  • Use a Polar Solvent: Employ solvents that favor ionic mechanisms, such as acetic acid, dichloromethane (DCM), or acetonitrile.

  • Ensure Reagent Purity: Use high-purity, peroxide-free solvents and reagents.

  • Avoid Radical Initiators: Do not add any substance known to initiate radical reactions unless benzylic bromination is the desired outcome.

Problem 3: The reaction mixture turns dark, and significant tar or decomposition is observed.

Observation: The reaction mixture darkens significantly (to dark brown or black), and workup yields a low mass of an intractable oil or solid, with very little of the desired product.

Potential Causes:

  • Ring Oxidation: Highly activated aromatic rings can be susceptible to oxidation by the brominating agent, especially under harsh conditions.[3][7]

  • Decomposition: The starting material or product may be unstable to the reaction conditions, particularly if strong acids are used or the temperature is too high.[3]

  • Polymerization: Acidic conditions can sometimes lead to the polymerization of activated phenolic compounds.[3]

Recommended Solutions:

  • Use Milder Conditions: Avoid strong Lewis acids unless absolutely necessary for less activated substrates. For most chromans, a catalyst is not required. Use lower temperatures.

  • Degas Solvents: If oxidation is suspected, using solvents that have been degassed (e.g., by bubbling nitrogen through them) can sometimes help.

  • Check Substrate Stability: Ensure your specific chroman derivative is stable under the planned reaction conditions. Highly substituted or sensitive functional groups may require a different synthetic strategy, such as brominating a precursor before cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of an unsubstituted chroman?

The ether oxygen at position 1 is an ortho-, para-directing group. Due to steric hindrance from the dihydropyran ring, the electrophilic attack will overwhelmingly favor the para-position (C-6).[1] The C-8 (ortho) position is less reactive, and the C-5 and C-7 (meta) positions are strongly disfavored. Therefore, the major product will be 6-bromochroman.

Q2: Which brominating agent is best: Br₂, NBS, or something else?

The choice depends on the reactivity of your specific chroman substrate and the desired selectivity.

ReagentTypical ConditionsAdvantagesDisadvantages
Molecular Bromine (Br₂) ** Acetic Acid or DCM, 0°C to RTInexpensive, highly reactive.Often too reactive, leading to over-bromination.[3] Difficult to handle (corrosive, volatile).
N-Bromosuccinimide (NBS) Acetonitrile or DCM, 0°C to RTMilder, more selective, easier to handle (solid).[2][4]More expensive. Can initiate radical reactions if not controlled.[5]
Copper(II) Bromide (CuBr₂) **Ethyl Acetate or CHCl₃, RefluxMild, green alternative. Good for α-bromination of chromanones.[7][8]Requires higher temperatures (reflux). Can have different selectivity.

For most standard aromatic brominations of chroman, NBS is the recommended starting point due to its superior selectivity and ease of handling.

Q3: How do other substituents on the aromatic ring affect the reaction?

Substituents will influence the reaction's regioselectivity based on their own directing effects. You must consider the combined electronic and steric effects:

  • Activating Groups (e.g., -OH, -OCH₃): These will further enhance the ring's reactivity and direct ortho/para to themselves. The position of bromination will be the one most activated by the combination of the ether oxygen and the new group.

  • Deactivating Groups (e.g., -NO₂, -CN, -C=O): These will decrease the ring's reactivity and direct meta to themselves. Bromination will occur at a position directed by the activating chroman oxygen but avoiding the meta-position of the deactivating group.

Q4: Can I brominate the benzylic position (C-4) selectively?

Yes. To achieve selective benzylic bromination, you must use conditions that promote a free-radical pathway. The reaction is also known as the Wohl-Ziegler reaction.[6]

  • Reagent: N-Bromosuccinimide (NBS) is the reagent of choice.[9][10]

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.

  • Initiator: The reaction requires initiation by UV light (photo-irradiation) or a radical initiator like benzoyl peroxide or AIBN.[9]

Visualizing the Mechanisms and Workflows

Diagram 1: Electrophilic Aromatic Substitution on Chroman

This diagram illustrates the desired reaction pathway for the formation of 6-bromochroman via an arenium ion intermediate.

EAS_Mechanism Mechanism for Electrophilic Aromatic Substitution cluster_start Reactants cluster_end Products Chroman Chroman Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Chroman->Arenium_Ion π-bond attacks Br⁺ (Slow, Rate-Determining) Br_plus Br⁺ (from NBS or Br₂) Product 6-Bromochroman Arenium_Ion->Product Deprotonation (Fast, Restores Aromaticity) H_plus H⁺

Caption: The mechanism for electrophilic bromination of chroman.

Diagram 2: Competing Reaction Pathways

This diagram shows the decision points that lead to the desired product versus common side products.

Side_Reactions Competing Pathways in Chroman Bromination Start Chroman Starting Material Cond1 Polar Solvent No UV Light ~1 eq. NBS Start->Cond1 Cond2 >1.5 eq. NBS or High Temperature Start->Cond2 Cond3 Non-polar Solvent UV Light or Initiator Start->Cond3 Desired Desired Product (6-Bromochroman) DiBromo Side Product (6,8-Dibromochroman) Benzylic Side Product (4-Bromochroman) Cond1->Desired Cond2->DiBromo Cond3->Benzylic

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling Reactions

Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low reactivity and poor yields in these powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction isn't working, or the yield is very low. What are the first things I should check?

A1: When a cross-coupling reaction fails or gives a low yield, a systematic approach is crucial. Start by verifying the foundational components of your reaction.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst is active and the phosphine ligands have not been oxidized. Many modern cross-coupling reactions use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1] Inefficient activation will lead to a low concentration of the active catalyst.[1] Phosphine ligands are susceptible to oxidation and should be stored under an inert atmosphere.[1]

  • Reaction Setup and Inert Atmosphere: The exclusion of air is critical. The reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen to remove oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1][2]

  • Solvent and Reagent Quality: Use anhydrous and properly degassed solvents.[1] The presence of water and oxygen can be detrimental to the catalytic cycle.[1] Methods like freeze-pump-thaw cycles or sparging with an inert gas are effective for degassing.[1] Also, confirm the purity of your substrates and reagents, as impurities can poison the catalyst.[3][4]

Q2: My reaction mixture turned black. What does this signify and how can I prevent it?

A2: The formation of a black precipitate, known as palladium black, is a clear indication of catalyst decomposition.[3][5] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it catalytically inactive.[3][5]

  • Common Causes:

    • Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst.[1][5]

    • High Reaction Temperature: Excessive heat can promote catalyst agglomeration.[1]

    • Inappropriate Ligand Choice: The ligand stabilizes the catalyst. For sterically demanding substrates, standard ligands may not be effective, leading to decomposition.[5]

  • Solutions:

    • Ensure rigorous exclusion of air from your reaction.[1]

    • Consider lowering the reaction temperature and extending the reaction time.[1]

    • For challenging substrates, switch to bulky, electron-rich ligands that can better stabilize the catalyst.[5]

Q3: I'm observing significant amounts of homocoupling of my starting materials. What can be done to minimize this?

A3: Homocoupling is a common side reaction where two molecules of the same starting material couple together.[6] In Suzuki coupling, for instance, this leads to biaryl byproducts from the boronic acid.[6]

  • Causes and Solutions:

    • Oxygen Exposure: The presence of oxygen can promote homocoupling.[6][7] Ensure your reaction is performed under a strictly inert atmosphere.[3]

    • Inefficient Transmetalation or Reductive Elimination: If the desired cross-coupling pathway is slow, homocoupling can become more prevalent.[4] Screening different ligands can help to promote the desired reaction.[4]

    • Reaction Conditions: Lowering the reaction temperature or using an excess of the halide coupling partner can also minimize homocoupling.[6] In Sonogashira coupling, reducing the amount of the copper(I) co-catalyst or switching to a copper-free protocol can be effective.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or complete lack of product formation is one of the most frequent challenges. The following workflow and table provide a systematic approach to troubleshooting this issue.

Troubleshooting Workflow: Low/No Product Yield

A systematic workflow to diagnose the cause of low or no product yield.

Detailed Solutions for Low/No Product Yield
Potential Cause Explanation Recommended Solution(s)
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[8]Use a fresh, high-purity catalyst. Ensure a strictly inert atmosphere to prevent oxidation.[3] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they form the active catalyst more cleanly.[8]
Inappropriate Ligand The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. The choice is highly dependent on the substrates.[8]For challenging couplings, such as with sterically hindered or electron-rich substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5][6] A ligand screen may be necessary.
Impure Substrates/Reagents Impurities in the starting materials, particularly in amines or boronic acids, can poison the catalyst.[9][10]Purify substrates via distillation, recrystallization, or chromatography.[3] Boronic acids can be susceptible to protodeboronation; use fresh, high-purity reagents.[9]
Wet or Oxygenated Solvents/Base Water and oxygen can deactivate the catalyst and degrade sensitive reagents.[1]Use anhydrous, degassed solvents.[3] Degas by sparging with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.[9] Ensure the base is anhydrous.
Suboptimal Reaction Conditions Temperature, concentration, and base selection are critical and interdependent parameters.[6][9]For less reactive halides (e.g., chlorides), higher temperatures may be required.[7][8] If the reaction is sluggish, consider increasing the concentration of the reactants.[3][10] The choice of base can significantly impact the reaction; for base-sensitive substrates, a weaker base may be necessary.[8][11]
Issue 2: Catalyst Deactivation

Catalyst deactivation is a common problem that can manifest as a stalled reaction or the formation of palladium black.

Troubleshooting Workflow: Catalyst Deactivation

A workflow for troubleshooting suspected catalyst deactivation.

Detailed Solutions for Catalyst Deactivation
Symptom Underlying Cause Recommended Solution(s)
Formation of Palladium Black Agglomeration of the active Pd(0) catalyst into an inactive form.[3][5]Ensure a strictly anaerobic environment.[5] Use a more stabilizing, bulky, electron-rich ligand.[5] Consider a lower reaction temperature.[5]
Reaction Stalls Substrate/Product Inhibition: Functional groups on the substrates or products (e.g., nitrogen or sulfur heteroatoms) can coordinate to the palladium center, inhibiting catalysis.[4]If possible, modify the substrate to remove or protect the coordinating functional group. A screen of different ligands may identify one less susceptible to inhibition.
Byproduct Inhibition: In some reactions, like the Negishi coupling, the accumulation of byproducts (e.g., zinc halides) can form inactive palladium species.[4]The use of additives like lithium chloride (LiCl) can mitigate this effect by forming more reactive organozincates.[4]
Ligand Oxidation/Degradation: Phosphine ligands can be oxidized, leading to loss of catalyst stability.Use fresh, high-purity ligands and maintain a strict inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Trial Cross-Coupling Reaction

This protocol provides a starting point for setting up a cross-coupling reaction under inert conditions.

Materials:

  • Aryl/vinyl halide (1.0 mmol)

  • Coupling partner (e.g., boronic acid, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, coupling partner, palladium precatalyst, ligand, and base under an argon or nitrogen atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.[1][9]

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1][12]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][8][12]

  • Purify the crude product by column chromatography.[8][12]

Protocol 2: Solvent Degassing by Sparging

Procedure:

  • Place the anhydrous solvent in a flask with a magnetic stir bar.

  • Insert a long needle or glass pipette connected to a source of inert gas (argon or nitrogen) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent with gentle stirring for at least 30 minutes.

References

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014, October 11). Retrieved March 7, 2026, from [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications. (2025, January 2). Retrieved March 7, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved March 7, 2026, from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved March 7, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved March 7, 2026, from [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22). Retrieved March 7, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved March 7, 2026, from [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. (2020, May 13). Retrieved March 7, 2026, from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved March 7, 2026, from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9). Retrieved March 7, 2026, from [Link]

  • The Heck Reaction - Chem 115 Myers. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation - MPG.PuRe. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved March 7, 2026, from [Link]

  • Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy | National Science Review | Oxford Academic. (2024, November 4). Retrieved March 7, 2026, from [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. (2024, May 10). Retrieved March 7, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved March 7, 2026, from [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Chroman Intermediates

Welcome to the technical support center for handling chroman intermediates. Chroman-4-ones and related structures are pivotal intermediates in the synthesis of a diverse range of bioactive molecules.[1] However, their of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chroman intermediates. Chroman-4-ones and related structures are pivotal intermediates in the synthesis of a diverse range of bioactive molecules.[1] However, their often-planar and rigid ring systems, combined with various functional groups, frequently lead to significant solubility challenges during synthesis, purification, and formulation.

This guide provides practical, in-depth solutions to common solubility problems encountered by researchers. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the solubility of chroman intermediates.

Q1: My chroman intermediate won't dissolve in my primary reaction solvent. What's the quickest fix?

A1: The most immediate strategy is to modify your solvent system based on the "like dissolves like" principle, which states that polar compounds dissolve in polar solvents and non-polar compounds in non-polar ones.[2][3] Chroman intermediates possess a largely non-polar backbone but can have polar functionalities like carboxylic acids or hydroxyl groups.[2]

If your primary solvent isn't working, introducing a small amount of a miscible co-solvent is a powerful technique.[4][5] Co-solvents can modify the overall polarity of the solvent system, enhancing the solubility of your intermediate.[5][6] For instance, adding a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a less polar medium can dramatically improve the solubility of a polar chroman derivative.[2][6]

Q2: I've observed my product precipitating out of the solution as the reaction progresses. What causes this?

A2: This is a classic sign of a reaction mixture where the product is less soluble than the starting materials in the chosen solvent. As the reactants are consumed and the product is formed, the concentration of the product exceeds its solubility limit, causing it to crash out. This phenomenon is governed by the principles of precipitation reactions.[7][8][9][10][11]

Several factors could be at play:

  • Polarity Change: The product may have a significantly different polarity compared to the reactants.

  • Temperature: Most solid solutes exhibit increased solubility at higher temperatures.[3][12] If your reaction is running at room temperature or cooling down, solubility may decrease.

  • Common-Ion Effect: If your reaction produces an ionic byproduct that shares an ion with your chroman intermediate salt, it can suppress solubility.[3]

Q3: How does the pH of the medium affect the solubility of my nitrogen-containing chroman intermediate?

A3: For chroman intermediates containing basic nitrogen atoms (like amines or pyridyl groups), pH is a critical factor.[13][14] The basicity of these nitrogen atoms allows them to be protonated in acidic media.[14] This protonation forms a salt, which is typically much more soluble in aqueous or polar protic solvents than the neutral free base.

Conversely, if your chroman intermediate has an acidic functional group (e.g., a carboxylic acid or a phenol), increasing the pH with a base will deprotonate it, forming a more soluble salt.[15] Therefore, adjusting the pH of your reaction or workup solution can be a highly effective method to control solubility.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I focus on?

A4:

  • Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[16][17][18] It's a high-throughput measurement used in early drug discovery for rapid compound screening.[17]

  • Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[16][19] This is a more time-consuming but accurate measurement, typically determined using the shake-flask method, and is crucial for formulation development.[17][18][20]

For troubleshooting synthesis, you are primarily concerned with ensuring your intermediate remains in solution under reaction conditions, which aligns more with thermodynamic principles. However, rapid kinetic screening can help you quickly identify promising solvent systems.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured, step-by-step guidance for resolving specific solubility-related experimental challenges.

Issue 1: Unexpected Precipitation of Chroman Intermediate During Reaction

You've set up a reaction, and after some time, you notice a solid forming in the flask, indicating your intermediate or product is crashing out of solution.

Precipitation occurs when the concentration of a species surpasses its saturation point in the solvent system.[21] This can be triggered by a change in the composition of the reaction mixture (reactant consumption, product formation) or a change in temperature.

The following diagram outlines a systematic approach to diagnose and solve in-reaction precipitation.

G start Precipitate Observed During Reaction check_temp Is reaction temperature stable and optimal? start->check_temp heat Gently heat reaction mixture. Does precipitate redissolve? check_temp->heat  Yes sol_A Solution A: Increase reaction temperature. Monitor for stability. check_temp->sol_A  No add_solvent Add small aliquot (5-10% vol) of primary solvent. Does precipitate redissolve? heat->add_solvent  No heat->sol_A  Yes cosolvent Screen for an effective co-solvent (e.g., DMF, DMSO, THF, 1,4-Dioxane) add_solvent->cosolvent  No sol_B Solution B: Reaction is too concentrated. Run at higher dilution. add_solvent->sol_B  Yes sol_C Solution C: Product is insoluble. Add co-solvent to reaction. cosolvent->sol_C end_point Problem Resolved sol_A->end_point sol_B->end_point sol_C->end_point

Caption: Troubleshooting Decision Tree for In-Reaction Precipitation.

Issue 2: Selecting an Optimal Solvent System for a Novel Chroman Intermediate

You have synthesized a new chroman intermediate and need to find a suitable solvent for the next synthetic step or for purification (e.g., crystallization).

Solvent selection is a balance of multiple factors, including the polarity of the solute and solvent, temperature, and the specific intermolecular forces at play (dispersion, dipolar, and hydrogen bonding).[22][23][24][25] A systematic screening process is more efficient than random trial-and-error.

A powerful, albeit more advanced, approach is the use of Hansen Solubility Parameters (HSP) . HSP separates the total cohesive energy of a solvent into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[22]

A solute will dissolve best in a solvent with similar HSP values.[22] While determining the precise HSP of a new intermediate requires experimentation, the HSP values of common solvents can guide your selection.

Table 1: Properties of Common Solvents for Synthesis

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Hansen Parameters (δd, δp, δh)Class
Heptane0.1981.9(15.2, 0.0, 0.0)Non-polar
Toluene2.41112.4(18.0, 1.4, 2.0)Non-polar Aprotic
Dichloromethane (DCM)3.1409.1(17.0, 7.3, 7.1)Polar Aprotic
Tetrahydrofuran (THF)4.0667.5(16.8, 5.7, 8.0)Polar Aprotic
Ethyl Acetate4.4776.0(15.8, 5.3, 7.2)Polar Aprotic
Acetone5.15621(15.5, 10.4, 7.0)Polar Aprotic
Ethanol5.27824.6(15.8, 8.8, 19.4)Polar Protic
N,N-Dimethylformamide (DMF)6.415336.7(17.4, 13.7, 11.3)Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218946.7(18.4, 16.4, 10.2)Polar Aprotic
Water10.210080.1(15.5, 16.0, 42.3)Polar Protic

Note: Data compiled from various chemical and solvent selection guides.[26][27][28][29]

This protocol provides a systematic way to quickly assess the solubility of your chroman intermediate in various solvent systems.

Objective: To identify a suitable solvent or co-solvent system that dissolves the intermediate at the desired concentration.

Materials:

  • Chroman intermediate (solid)

  • A selection of solvents from Table 1 (e.g., Toluene, Ethyl Acetate, THF, DMF, Ethanol)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh 5 mg of your chroman intermediate into each of 5 separate vials.

  • Primary Solvent Screening:

    • To each vial, add 0.5 mL of a different primary solvent (Toluene, Ethyl Acetate, THF, Ethanol, etc.).

    • Cap the vials and vortex vigorously for 1 minute.

    • Visually inspect for dissolution. A clear solution with no visible particles indicates good solubility. Record the results as "Insoluble," "Partially Soluble," or "Soluble."

  • Co-Solvent Screening (for Insoluble/Partially Soluble cases):

    • Take a vial where the intermediate was insoluble (e.g., in Ethyl Acetate).

    • Add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise (approx. 25-50 µL increments).

    • Vortex for 30 seconds after each addition.

    • Continue until the solid is fully dissolved. Record the approximate volume percentage of co-solvent required.

  • Temperature Effect:

    • For systems that still show poor solubility, gently warm the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note any temperature-dependent solubility.

Verification: A successful solvent system will result in a completely clear solution at the target concentration (in this case, 10 mg/mL). The system should remain stable without precipitation for at least one hour at the intended reaction temperature.

Part 3: Advanced Concepts and Methodologies

Workflow for Determining Thermodynamic (Equilibrium) Solubility

For late-stage development and formulation, a precise understanding of thermodynamic solubility is essential.[16] The shake-flask method is the gold standard.[18][20]

Caption: Standard Workflow for Shake-Flask Solubility Determination.

References

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Precipitation Reactions. Chemistry LibreTexts. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available at: [Link]

  • Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Scholars Bulletin. Available at: [Link]

  • Hansen Solubility Parameters. Kinam Park. Available at: [Link]

  • Precipitates and Precipitation Reactions in Chemistry. LabXchange. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Precipitation Reactions & Solubility Rules. Science Ready. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available at: [Link]

  • How to Identify a Precipitation Reaction. Study.com. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. Madridge Journal of Pharmaceutical Research. Available at: [Link]

  • Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]

  • Nitrogen Containing Heterocycles. Encyclopedia MDPI. Available at: [Link]

  • Hansen Solubility Parameters (HSP). Adscientis. Available at: [Link]

  • Hansen Solubility Parameters (HSP). Agfa Corporate. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Solubility Effects. Prof Steven Abbott. Available at: [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. Available at: [Link]

  • Precipitation Reactions and Net Ionic Equations - Chemistry. YouTube. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Solubility. Chemistry Online @ UTSC. Available at: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ResearchGate. Available at: [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. Available at: [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Organic Synthesis Reactions Intermediate. ZM Silane Limited. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 6-Bromo-8-methoxy-chroman

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth, technical comparison and interpretation of the 1H NMR spectrum of 6-Bromo-8-methoxy-chroman, a substituted heterocyclic scaffold of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecule's structure and its NMR spectral features. By comparing the predicted spectrum of the title compound with related analogs, we aim to provide a comprehensive understanding of substituent effects on the chemical shifts and coupling patterns within the chroman framework.

Predicted 1H NMR Spectrum of 6-Bromo-8-methoxy-chroman

The 1H NMR spectrum of 6-Bromo-8-methoxy-chroman is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The interpretation of these signals is based on the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the electronic effects of the substituents.

Aromatic Region:

The aromatic region is expected to show two signals for the H-5 and H-7 protons.

  • H-7: The proton at the C-7 position is anticipated to appear as a doublet. It is ortho to the bromine atom at C-6, which is an electron-withdrawing group through induction and weakly electron-donating through resonance. It is also meta to the strongly electron-donating methoxy group at C-8. The net effect of these substituents will influence its chemical shift.

  • H-5: The proton at the C-5 position is also expected to be a doublet, being meta to the bromine at C-6 and ortho to the oxygen of the pyran ring.

The electron-donating methoxy group at C-8 will increase the electron density at the ortho (C-7) and para (C-5, relative to the oxygen) positions, causing a shielding effect and a shift to a lower ppm value (upfield) compared to unsubstituted chroman. Conversely, the electron-withdrawing bromine at C-6 will deshield the adjacent H-5 and H-7 protons, shifting them downfield. The interplay of these effects will determine the final chemical shifts.

Aliphatic Region:

The aliphatic portion of the chroman ring system gives rise to three sets of signals.

  • H-2: These protons on the carbon adjacent to the oxygen atom are expected to appear as a triplet, shifted downfield due to the deshielding effect of the electronegative oxygen.

  • H-4: The protons on the benzylic carbon will also likely be a triplet, influenced by the adjacent aromatic ring and the neighboring methylene group.

  • H-3: The methylene protons at the C-3 position, being adjacent to two other methylene groups, are expected to appear as a multiplet, specifically a quintet or a more complex pattern due to potential non-first-order effects.

Methoxy Group:

The three protons of the methoxy group at C-8 will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, a characteristic chemical shift for methoxy protons attached to an aromatic ring.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted 1H NMR data for 6-Bromo-8-methoxy-chroman, it is instructive to compare it with the known spectral data of chroman, 6-bromo-chroman, and 8-methoxy-chroman. This comparison highlights the incremental effects of the bromine and methoxy substituents on the chemical shifts of the chroman ring protons.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)-OCH3 (ppm)
Chroman~4.1 (t)~1.9 (m)~2.7 (t)~7.0 (d)~6.8 (t)~6.8 (t)~6.7 (d)-
6-Bromo-chroman~4.1 (t)~1.9 (m)~2.7 (t)~7.1 (d)-~6.9 (dd)~6.6 (d)-
8-Methoxy-chroman~4.1 (t)~1.9 (m)~2.7 (t)~6.7 (t)~6.7 (d)~6.4 (d)-~3.8 (s)
6-Bromo-8-methoxy-chroman (Predicted) ~4.2 (t) ~2.0 (m) ~2.8 (t) ~7.2 (d) - ~6.6 (d) - ~3.9 (s)

Table 1: Comparison of Predicted 1H NMR Chemical Shifts (in ppm) and Multiplicities (in parentheses) for 6-Bromo-8-methoxy-chroman and Related Compounds.

The data in Table 1 illustrates the expected trends. The introduction of a bromine atom at the 6-position in 6-bromo-chroman causes a downfield shift of the adjacent protons (H-5 and H-7) compared to the parent chroman. In 8-methoxy-chroman, the electron-donating methoxy group shields the aromatic protons, causing an upfield shift, particularly for the ortho (H-7) and para (H-5) protons. For 6-Bromo-8-methoxy-chroman, we predict a combination of these effects.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard operating procedure for the acquisition of a high-resolution 1H NMR spectrum.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample (e.g., 6-Bromo-8-methoxy-chroman). b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For a standard 1H NMR spectrum, 8 to 16 scans are typically sufficient. b. Acquire the Free Induction Decay (FID).

4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons in the molecule.

Visualization of Molecular Structure and Proton Connectivity

To visually represent the structure of 6-Bromo-8-methoxy-chroman and the through-bond coupling interactions between its protons, a diagram generated using Graphviz is provided below.

Structure of 6-Bromo-8-methoxy-chroman with proton designations.

Conclusion

The comprehensive analysis and prediction of the 1H NMR spectrum of 6-Bromo-8-methoxy-chroman, supported by a comparative study with analogous compounds, provides a robust framework for its structural verification. This guide underscores the power of 1H NMR spectroscopy as a tool for detailed molecular characterization, emphasizing the importance of understanding substituent effects to make accurate spectral interpretations. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is fundamental for reliable structural elucidation in a research and development setting.

References

  • Substituent Effects on NMR Spectroscopy: Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • 1H NMR Chemical Shifts: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chroman and its Derivatives: Profiles of Drug Substances, Excipients, and Related Methodology, Volume 37, Academic Press, (2012). [Link]

  • NMR Spectroscopy Principles: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Brominated Chromans

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of brominated chromans, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of brominated chromans, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the underlying principles and strategic decisions that enable robust and reliable characterization of these halogenated compounds. Our focus is on building self-validating analytical systems through a deep understanding of ionization behavior, fragmentation pathways, and instrumental parameters.

Introduction: The Analytical Challenge of Brominated Chromans

The chroman scaffold is a privileged structure in medicinal chemistry and natural products, valued for its diverse biological activities. The introduction of bromine atoms can significantly modulate a molecule's pharmacological properties, including potency, selectivity, and metabolic stability. Consequently, the precise and unambiguous structural confirmation of brominated chroman derivatives is a critical step in discovery and development. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight. However, the unique electronic properties of the chroman ring system and the presence of heavy bromine isotopes present distinct challenges and opportunities that demand a nuanced analytical approach.

The Bromine Isotopic Signature: A Foundational Principle

A key characteristic in the mass spectrum of any bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes,


Br and 

Br, with near-equal natural abundance (50.7% and 49.3%, respectively).[1] This results in a characteristic doublet for any fragment containing a single bromine atom, with peaks at m/z values of M and M+2 of roughly equal intensity.[2] For fragments containing n bromine atoms, a multiplet of peaks (M, M+2, M+4, ..., M+2n) will be observed, with a predictable intensity ratio. Recognizing this pattern is the first and most definitive step in confirming the presence of bromine in an analyte.

A Comparative Guide to Ionization Techniques

The choice of ionization technique is the most critical decision in the MS analysis of brominated chromans. It dictates whether the analyte is introduced via Gas Chromatography (GC) or Liquid Chromatography (LC) and profoundly influences the resulting mass spectrum, particularly the balance between molecular ion observation and structural fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Its high chromatographic resolution makes it ideal for separating isomers and analyzing complex mixtures.[3]

Electron Ionization (EI) is the most common ionization method for GC-MS.[4] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), which is sufficient to knock a valence electron from the molecule, creating a positively charged molecular ion (Mngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[4]
  • Expertise & Experience: The 70 eV standard is used because it provides highly reproducible fragmentation patterns that are consistent across different instruments, forming the basis of extensive spectral libraries. This high energy, however, often imparts significant excess internal energy to the molecular ion, causing it to fragment extensively.[4] While this fragmentation provides a rich fingerprint for structural elucidation, it can also lead to a weak or entirely absent molecular ion peak, making it difficult to determine the molecular weight.[4] For brominated compounds, EI spectra typically show the molecular ion and fragments representing the loss of bromine atoms.[5][6]

  • Trustworthiness: The predictable fragmentation pathways in EI, such as the Retro-Diels-Alder (RDA) reaction in the dihydropyran ring of chromenes or the loss of methyl groups, provide a self-validating system for structure confirmation.[1] The presence of the bromine isotopic pattern in both the molecular ion (if present) and the fragment ions adds a further layer of confidence.

  • Expertise & Experience: NCI is a softer ionization technique that is exceptionally sensitive for compounds with high electron affinity (electronegative atoms), such as halogenated molecules.[5][7] Instead of knocking out an electron, NCI promotes electron capture. For many brominated compounds, this results in the formation of a highly abundant Br⁻ ion (m/z 79/81), which can be used for highly sensitive screening and quantification in selected ion monitoring (SIM) mode.[7][8]

  • Trustworthiness: While extremely sensitive, NCI provides less structural information than EI, as fragmentation can be limited.[5] Its strength lies in ultra-trace quantification of known targets rather than the identification of unknown structures. Misidentification can occur if relying solely on the Br⁻ ion without chromatographic separation, as other brominated compounds may co-elute.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing less volatile, more polar, or thermally labile brominated chromans that are not amenable to GC.[9]

ESI is a soft ionization technique that generates ions from a solution, making it ideal for thermally sensitive molecules.[10] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[10]

  • Expertise & Experience: Chromanols can exhibit unconventional behavior under ESI conditions. Instead of forming the expected protonated molecule [M+H]⁺, they may preferentially form radical cation molecular ions (Mngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) through the loss of a valence electron, a process more typical of EI. This is thought to be an energetically favored process for the chromanol ring system. The choice of mobile phase is critical; acidic conditions can favor the radical cation, while a neutral mobile phase with ammonium acetate can promote the formation of an ammonium adduct [M+NH₄]⁺.[11]
    
  • Trustworthiness: The ability to observe an intact molecular species (whether protonated, an adduct, or a radical cation) makes ESI highly reliable for determining molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation controllably, providing structural information.[12] This two-step process (confirming mass, then inducing fragmentation) is a cornerstone of a self-validating LC-MS protocol.

  • Expertise & Experience: APCI is suitable for a wide range of compounds, including less polar molecules that may not ionize well by ESI.[8] It involves a corona discharge that ionizes the solvent vapor, which then transfers charge to the analyte molecules. Like ESI, it is a relatively soft ionization technique. For some brominated flame retardants, APCI has been shown to enhance the formation of the molecular ion with reduced fragmentation compared to EI, leading to improved sensitivity.[13][14]

  • Trustworthiness: APCI provides a reliable alternative when ESI fails to produce a strong signal. The observation of a clear molecular or quasi-molecular ion allows for confident molecular weight assignment.

Visualizing the Analytical Workflow

A robust mass spectrometry analysis follows a logical sequence from sample introduction to data interpretation.

MS_Workflow General Mass Spectrometry Workflow cluster_Inlet Sample Introduction cluster_Source Ionization Source cluster_Analyzer Mass Analyzer cluster_Detector Detection & Data System GC Gas Chromatography (GC) (Volatile Analytes) EI Electron Ionization (EI) GC->EI NCI Negative Chemical Ionization (NCI) GC->NCI LC Liquid Chromatography (LC) (Non-Volatile Analytes) ESI Electrospray Ionization (ESI) LC->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI Quad Quadrupole EI->Quad Ion Separation (m/z) NCI->Quad Ion Separation (m/z) ESI->Quad Ion Separation (m/z) APCI->Quad Ion Separation (m/z) Detector Detector Quad->Detector TOF Time-of-Flight (TOF) TOF->Detector IonTrap Ion Trap IonTrap->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: A generalized workflow for the mass spectrometry analysis of chemical compounds.

Deconstructing Fragmentation: The Case of 6-Bromo-2,2-dimethyl-2H-chromene

To illustrate how fragmentation patterns are used for structural confirmation, let's consider the predicted EI-MS fragmentation of a model compound, 6-Bromo-2,2-dimethyl-2H-chromene.[1]

Fragmentation_Pathway Predicted EI-MS Fragmentation of 6-Bromo-2,2-dimethyl-2H-chromene MolIon Molecular Ion (M+) m/z 254/256 Frag1 [M - CH3]+ m/z 239/241 MolIon->Frag1 - •CH3 Frag2 [M - C4H8]+ (RDA) m/z 198/200 MolIon->Frag2 - C4H8 Frag3 [M - Br]+ m/z 175 MolIon->Frag3 - •Br Frag4 [M - CH3 - Br]+ m/z 159 Frag1->Frag4 - •Br Frag5 [M - C4H8 - Br]+ m/z 119 Frag2->Frag5 - •Br

Caption: Predicted EI-MS fragmentation pathways for a model brominated chromene.[1]

Predicted Fragmentation Data Summary

The expected mass spectrum would display several key ions, each providing a piece of the structural puzzle. The presence of bromine is confirmed by the M/M+2 pattern for all bromine-containing fragments.[1]

m/z (Proposed)Ion FormulaFragment StructureProposed Fragmentation Pathway
254/256 [C₁₁H₁₁BrO]⁺Molecular Ion (M⁺)-
239/241 [C₁₀H₈BrO]⁺[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl group.
198/200 [C₇H₅BrO]⁺[M - C₄H₈]⁺Retro-Diels-Alder (RDA) reaction with loss of isobutylene.
175 [C₁₁H₁₁O]⁺[M - Br]⁺Loss of a bromine radical.
159 [C₁₀H₇O]⁺[M - CH₃ - Br]⁺Sequential loss of a methyl radical and a bromine radical.
119 [C₇H₅O]⁺[M - C₄H₈ - Br]⁺RDA reaction followed by loss of a bromine radical.
Data derived from theoretical fragmentation pathways.[1]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for methodology development. They must be optimized for the specific analyte and matrix.

Protocol 1: GC-EI-MS Analysis

This method is suitable for volatile and thermally stable brominated chromans.

  • Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatograph (GC) Parameters:

    • Injector: Split/splitless, set to 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A low-to-mid polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).[3][15]

    • Oven Program: Start at 120 °C, hold for 2 minutes. Ramp at 10-15 °C/min to 300 °C and hold for 5-10 minutes.[15]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Transfer Line Temperature: 280 °C.[1]

    • Mass Range: Scan from m/z 40 to 500 (or higher, depending on expected molecular weight).

  • Data Analysis: Identify the molecular ion peak, paying close attention to the Br isotopic pattern.[1] Analyze the fragmentation pattern by identifying major fragment ions and proposing structures based on logical neutral losses from the molecular ion.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for less volatile, polar, or thermally labile brominated chromans.[16][17]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), ramp to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizing Gas (N₂): Set according to manufacturer recommendations.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Acquisition Mode:

      • Full Scan (MS1): First, acquire a full scan spectrum to identify the m/z of the precursor ion ([M+H]⁺ or M

        
        ).
        
      • Product Ion Scan (MS/MS): Select the precursor ion identified in the MS1 scan and subject it to Collision-Induced Dissociation (CID) with nitrogen or argon. Scan for the resulting product ions to obtain fragmentation data.[18]

  • Data Analysis: Confirm the molecular weight from the MS1 scan. Elucidate the structure by interpreting the fragmentation pattern from the MS/MS spectrum.

Conclusion

The successful mass spectrometric analysis of brominated chromans hinges on a strategic selection of chromatographic and ionization techniques tailored to the analyte's physicochemical properties. GC-EI-MS offers high-resolution separation and detailed, library-searchable fragmentation data for volatile compounds. For more polar or labile structures, the soft ionization of LC-ESI-MS provides confident molecular weight determination, with structural details accessible via tandem MS. In all cases, the characteristic bromine isotopic pattern serves as an invaluable and definitive confirmation of the presence and number of bromine atoms. By understanding the causality behind these experimental choices, researchers can build robust, self-validating methods to confidently characterize these important molecules.

References

  • Contado, M. J. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 435-442. Available at: [Link]

  • Jobst, K. J., & Reiner, E. J. (2026). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International. Available at: [Link]

  • Kovács, J., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065. Available at: [Link]

  • MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences. Available at: [Link]

  • El Ayeb, A., et al. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 5(1), 1-6. Available at: [Link]

  • Al-Dirbashi, O., et al. (2004). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Journal of Chromatographic Science, 42(2), 65-73. Available at: [Link]

  • Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(14), 1418-1423. Available at: [Link]

  • MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules. Available at: [Link]

  • Barón, E., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(30), 7667-7677. Available at: [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

  • Inthavong, C., et al. (2017). Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk. Chemosphere, 186, 762-769. Available at: [Link]

  • Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 419-426. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Hadi, H. A., & Bahadir, A. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Available at: [Link]

  • Cataldo, S., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 618991. Available at: [Link]

  • Driffield, M., et al. (2008). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. Food Additives & Contaminants: Part A, 25(7), 895-903. Available at: [Link]

  • McIndoe, J. S., & Voro, T. N. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 258, 22-38. Available at: [Link]

Sources

Validation

A Comparative Guide to the Orthogonal Validation of 6-Bromo-8-methoxy-chroman Purity

In the landscape of medicinal chemistry and drug development, the chroman framework stands as a privileged scaffold, forming the core of numerous bioactive molecules, including tocopherols (Vitamin E) and various flavono...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the chroman framework stands as a privileged scaffold, forming the core of numerous bioactive molecules, including tocopherols (Vitamin E) and various flavonoids.[1] The synthetic derivative, 6-Bromo-8-methoxy-chroman, represents a key intermediate for crafting novel therapeutic agents. Its utility, however, is fundamentally dependent on its purity. Undisclosed impurities can confound biological screening results, introduce toxicity, and compromise the integrity of structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of 6-Bromo-8-methoxy-chroman samples. We move beyond mere procedural descriptions to explain the causality behind methodological choices, empowering researchers to design and execute robust, self-validating purity assessment workflows.

Understanding the Impurity Profile: A Synthesis-Forward Approach

To effectively validate purity, one must anticipate the potential impurities. A plausible synthetic route for chroman derivatives involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][2] This understanding allows us to forecast a profile of potential impurities that any analytical method must be capable of resolving.

Plausible Impurities May Include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Intermediates: Incompletely cyclized or functionalized intermediates.

  • Isomeric Byproducts: Positional isomers formed during bromination or other aromatic substitution steps.

  • Over-Brominated Species: Products containing additional bromine atoms.

  • Residual Solvents and Reagents: Trace amounts of chemicals used during synthesis and purification.

A robust purity validation strategy, therefore, relies not on a single technique but on an orthogonal approach, where different methods with distinct chemical principles are employed to provide a comprehensive and trustworthy assessment.

cluster_0 Overall Purity Validation Workflow Crude Sample Crude Sample Orthogonal_Analysis Orthogonal Analysis Crude Sample->Orthogonal_Analysis HPLC HPLC (Quantitative Purity) Orthogonal_Analysis->HPLC Primary GC_MS GC-MS (Volatile Impurities) Orthogonal_Analysis->GC_MS Confirmatory NMR NMR (Structural Confirmation) Orthogonal_Analysis->NMR Confirmatory DSC DSC (Absolute Purity) Orthogonal_Analysis->DSC Confirmatory Data_Integration Data Integration & Purity Decision HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration DSC->Data_Integration Pure_Sample >98% Pure Sample Data_Integration->Pure_Sample

Caption: A workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile organic molecules.[3] For 6-Bromo-8-methoxy-chroman, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution and quantitative accuracy.

Expertise & Causality: The chroman core is relatively nonpolar, making it well-suited for retention on a C18 stationary phase. However, the presence of a basic amine or related functional group in many chroman derivatives necessitates careful mobile phase control to prevent peak tailing.[4] An acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the analyte and any residual, acidic silanol groups on the column packing. This minimizes secondary ionic interactions, ensuring sharp, symmetrical peaks essential for accurate integration.[4]

Experimental Protocol: RP-HPLC-UV

Sample_Prep 1. Sample Prep (Dissolve in Mobile Phase) Injection 2. Injection (5 µL) Sample_Prep->Injection Separation 3. C18 Column Separation (Gradient Elution) Injection->Separation Detection 4. UV Detection (275 nm) Separation->Detection Quantification 5. Data Analysis (% Area Purity) Detection->Quantification

Caption: The experimental workflow for HPLC analysis.

  • Sample Preparation: Accurately weigh and dissolve the 6-Bromo-8-methoxy-chroman sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System: Utilize a standard HPLC system with UV detection.

  • Method Parameters:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV at 275 nm.[6]

    • Injection Volume: 5 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A resolution value of greater than 1.5 between the main peak and the closest impurity is considered acceptable for baseline separation.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] It serves as an excellent orthogonal method to HPLC, particularly for detecting residual solvents and low molecular weight, thermally stable impurities that might not be well-retained or resolved by RP-HPLC.

Expertise & Causality: The choice of a non-polar capillary column (e.g., TG-5MS) is based on the principle of separating compounds primarily by their boiling points.[9] The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to established libraries like the NIST database, offering a high degree of confidence in impurity identification.[10]

Experimental Protocol: GC-MS

Sample_Prep 1. Sample Prep (Dissolve in Dichloromethane) Injection 2. Injection (1 µL, Split Mode) Sample_Prep->Injection Separation 3. GC Separation (Temperature Program) Injection->Separation Ionization 4. Electron Ionization (70 eV) Separation->Ionization Detection 5. Mass Spectrometry (Scan m/z 50-500) Ionization->Detection Analysis 6. Library Search (NIST Database) Detection->Analysis

Caption: The experimental workflow for GC-MS analysis.

  • Sample Preparation: Dissolve the sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Method Parameters:

    • Column: TG-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[9]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Quantify relative amounts based on peak area percentages.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

While HPLC and GC-MS are excellent for separation and quantification, NMR spectroscopy provides unparalleled information about molecular structure.[11] ¹H and ¹³C NMR are indispensable for confirming the identity of the main component and for identifying and characterizing unexpected impurities.

Expertise & Causality: The chemical shifts and coupling patterns in a ¹H NMR spectrum are unique fingerprints of a molecule's structure. Impurities, even at low levels (~0.5-1%), will present their own distinct signals. For instance, an unreacted starting material or an isomeric byproduct will have aromatic or aliphatic protons with chemical shifts that differ from the target compound.[12] Quantitative NMR (qNMR), performed by integrating the signals of the analyte against a certified internal standard of known concentration, can provide a highly accurate, direct measure of purity.

Protocol: ¹H NMR for Purity Assessment

Sample_Prep 1. Sample Prep (Dissolve in CDCl₃) Acquisition 2. Data Acquisition (≥400 MHz Spectrometer) Sample_Prep->Acquisition Processing 3. Data Processing (Phasing, Baseline Correction) Acquisition->Processing Analysis 4. Spectral Analysis (Assign signals, Identify impurity peaks) Processing->Analysis

Caption: The workflow for NMR spectral analysis.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Spectral Interpretation:

    • Confirm Identity: Assign all proton signals to the structure of 6-Bromo-8-methoxy-chroman.

    • Identify Impurities: Look for small, unassigned peaks. The integration value of these peaks relative to the main compound's peaks gives a semi-quantitative estimate of impurity levels.

    • Check for Solvents: Identify characteristic signals for common residual solvents (e.g., ethyl acetate, hexanes, dichloromethane).

Differential Scanning Calorimetry (DSC): An Absolute Purity Method

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13] It can be used to determine the absolute purity of highly pure (>98 mol%) crystalline substances based on the principle of melting point depression.[14][15]

Expertise & Causality: According to the van't Hoff equation, soluble impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance.[15] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated without the need for impurity standards. This makes DSC a powerful, independent method for purity verification.

Experimental Protocol: DSC

Sample_Prep 1. Sample Prep (Weigh 1-3 mg into pan) Sealing 2. Hermetically Seal Pan Sample_Prep->Sealing Heating 3. Controlled Heating (e.g., 2 °C/min) Sealing->Heating Data_Acquisition 4. Measure Heat Flow vs. Temp Heating->Data_Acquisition Analysis 5. Purity Calculation (van't Hoff Equation) Data_Acquisition->Analysis

Caption: The experimental workflow for DSC purity analysis.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.[15]

  • DSC System: A calibrated differential scanning calorimeter.

  • Method Parameters:

    • Temperature Program: Equilibrate at a temperature well below the melting point, then heat at a slow, constant rate (e.g., 2°C/min) through the melt.

    • Atmosphere: Inert nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is calculated by the instrument's software, which applies the van't Hoff equation to the shape of the melting peak.

Trustworthiness: For the DSC method to be valid, the sample must be a crystalline solid, and any impurities must be soluble in the molten analyte but insoluble in the solid phase.[15]

Comparison Summary

The selection of an analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary to guide this decision-making process.

Parameter HPLC-UV GC-MS NMR DSC
Primary Use Quantitative PurityImpurity ID (Volatiles)Structural ConfirmationAbsolute Purity (Crystalline)
Selectivity High (Method Dependent)Very HighModerate to HighLow (Measures Total Soluble Impurities)
Sensitivity (LOD) High (~0.01-0.1%)Very High (ppm-ppb)Low (~0.1-0.5%)Low (>98% pure sample needed)
Information Provided QuantitativeStructural (MS)Definitive StructuralThermodynamic (Purity, Melting Point)
Throughput HighMediumLowMedium
Trustworthiness High with validationHigh for IDVery High for StructureHigh (Orthogonal Principle)

Conclusion

Validating the purity of a critical intermediate like 6-Bromo-8-methoxy-chroman is non-negotiable for ensuring data integrity in research and drug development. No single analytical method is sufficient. A scientifically sound approach employs an orthogonal strategy, leveraging the distinct strengths of multiple techniques.

HPLC-UV serves as the primary quantitative tool, while GC-MS is invaluable for identifying volatile impurities and residual solvents. NMR spectroscopy provides the ultimate confirmation of the target structure and helps characterize unknown impurities. Finally, DSC offers an independent, thermodynamic measurement of absolute purity for crystalline samples. By integrating the data from these complementary methods, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific endeavors.

References

  • Organic Syntheses. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 102, 335–349. [Link]

  • PubMed. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences, 73(12), 1854-6. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • MDPI. (2025). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract. Molecules. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2099. [Link]

  • PubMed. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-27. [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-392. [Link]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. [Link]

  • ResearchGate. (2015). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]

  • ResearchGate. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). [Link]

  • SAS Publishers. (2017). GC-MS Analysis of Chloroform Extract of Solanum Nigrum Leaf. [Link]

  • News-Medical. (2019). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

Sources

Comparative

A Senior Scientist's Guide to the Elemental Analysis of 6-Bromo-8-methoxy-chroman: A Comparative Review of Methodologies and Standards

Abstract: The precise characterization of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. For halogenated heterocyclic compounds such as 6-Bromo-8-methoxy-chroman, accurate determinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise characterization of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. For halogenated heterocyclic compounds such as 6-Bromo-8-methoxy-chroman, accurate determination of its elemental composition is not merely a routine check but a fundamental validation of its molecular identity and purity. This guide provides an in-depth comparison of the primary analytical methodologies for the elemental analysis of this compound. We will dissect the theoretical underpinnings, practical workflows, and relative merits of Combustion Analysis, Inductively Coupled Plasma (ICP)-based techniques, and X-Ray Fluorescence (XRF) Spectroscopy. This document is designed for researchers, analytical chemists, and quality control professionals, offering field-proven insights and actionable protocols to ensure data integrity and trustworthiness in elemental composition analysis.

Analyte Profile and Theoretical Composition

Before comparing methodologies, we must establish the analytical target. 6-Bromo-8-methoxy-chroman is a substituted chroman derivative. For the purposes of this guide, we will proceed with the molecular formula C₁₀H₁₁BrO₂ , which corresponds to a molecular weight of approximately 243.10 g/mol .

The theoretical elemental composition, which serves as our benchmark for all subsequent analyses, is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal MassTheoretical Percentage (%)
CarbonC12.01110120.1149.41%
HydrogenH1.0081111.0884.56%
BromineBr79.904179.90432.87%
OxygenO15.999231.99813.16% (by difference)

The primary goal of any analytical method discussed herein is to experimentally verify these percentages within an acceptable margin of error, typically ±0.4%.

Comparative Analysis of Core Methodologies

The selection of an analytical technique is a critical decision driven by the specific question being asked. Are you confirming the identity of a newly synthesized batch? Are you screening for trace contaminants? Or are you performing a rapid, non-destructive check? Each question is best answered by a different approach.

Combustion Analysis: The Gold Standard for Purity Assessment

Combustion analysis is the quintessential method for determining the mass percentages of Carbon, Hydrogen, and Nitrogen (and often Sulfur) in an organic compound. For a halogenated molecule like ours, this technique requires specific considerations for the determination of bromine.

Causality Behind the Method: The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere at high temperatures (≥900°C). This process quantitatively converts the elements into simple, detectable gases (C → CO₂, H → H₂O, N → N₂). The bromine is converted into HBr or Br₂. Modern analyzers automate this process, separating the gaseous products and measuring them with high-precision detectors like thermal conductivity (TCD) for C, H, and N, and electrochemical or coulometric titration for halogens.[1]

Expected Performance:

ElementTheoretical %Typical ResultTypical AccuracyTypical Precision (RSD)
Carbon49.41%49.35%±0.3%<0.2%
Hydrogen4.56%4.58%±0.3%<0.2%
Bromine32.87%32.75%±0.4%<0.3%

Experimental Protocol: Automated Combustion with Coulometric Titration for Bromine

  • Instrument Calibration: Calibrate the instrument using a certified organic reference material with a known composition, such as Acetanilide (for CHN) and a bromo-organic standard like 2-Bromobenzoic Acid (for Br).

  • Sample Preparation: Accurately weigh 1-3 mg of the 6-Bromo-8-methoxy-chroman sample into a tin capsule. The use of tin promotes complete, flash combustion.

  • Combustion: The sample is dropped into a high-temperature (900-1000°C) furnace flushed with pure oxygen.

  • Gas Separation & Detection (CHN): The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. They are then chromatographically separated and quantified by a thermal conductivity detector (TCD).

  • Halogen Absorption & Titration (Br): The combustion gases are bubbled through an absorption solution that captures the HBr. This acidic solution is then subjected to an automated coulometric titration with silver ions (Ag⁺), which precipitate the bromide as AgBr. The total charge required for the titration is directly proportional to the amount of bromine in the original sample.[1][2]

Advantages:

  • High accuracy and precision for bulk elemental composition (C, H, N).

  • Considered the definitive method for empirical formula confirmation.

  • Small sample requirement (1-3 mg).

Limitations:

  • Destructive analysis.

  • Requires a dedicated instrument and skilled operator.

  • Simultaneous analysis of CHN and Halogens may require different instrument configurations or separate runs.

Inductively Coupled Plasma (ICP-MS/OES): High-Sensitivity for Trace Analysis

While not a primary tool for determining the bulk C/H composition, ICP techniques, particularly ICP-Mass Spectrometry (ICP-MS), offer unparalleled sensitivity for quantifying bromine and screening for inorganic (metallic) impurities.[3][4]

Causality Behind the Method: The sample is first digested using strong acids in a closed microwave vessel to break down the organic matrix and solubilize the elements. The resulting aqueous solution is then nebulized into a high-temperature (6,000-10,000 K) argon plasma. The intense heat atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates them based on their mass-to-charge ratio.[5][6][7]

Expected Performance:

ElementTechniqueLimit of Detection (Solution)Primary Application
BromineICP-MS<0.1 ng/mLTrace analysis, impurity profiling
Metal ImpuritiesICP-MSpg/mL to ng/mL rangeCatalyst residue, environmental contaminants

Experimental Protocol: Microwave Digestion & ICP-MS Analysis

  • Sample Preparation: Accurately weigh ~50 mg of the 6-Bromo-8-methoxy-chroman sample into a clean microwave digestion vessel.

  • Digestion: Add 10 mL of high-purity concentrated nitric acid (HNO₃). Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C and hold for 20 minutes to ensure complete decomposition of the organic matrix.

  • Dilution: After cooling, carefully unseal the vessel and dilute the digestate to a final volume of 50 mL with deionized water. This step is critical to reduce the acid concentration and total dissolved solids for stable ICP-MS operation.

  • Instrument Calibration: Calibrate the ICP-MS using a multi-element standard solution, including a certified bromide standard, across the expected concentration range.[8]

  • Analysis: Introduce the diluted sample into the ICP-MS. Monitor the isotopes for bromine (⁷⁹Br, ⁸¹Br) and other elements of interest.

Advantages:

  • Extremely high sensitivity, ideal for detecting trace and ultra-trace level impurities.

  • Multi-element capability allows for a broad survey of potential contaminants.

Limitations:

  • Highly destructive and involves complex, hazardous sample preparation.

  • Not suitable for determining bulk C, H, N, O composition.

  • Susceptible to spectral interferences which must be carefully managed.[4]

X-Ray Fluorescence (XRF): The Non-Destructive Screening Tool

X-Ray Fluorescence (XRF) is a powerful technique for elemental analysis that is rapid and, most importantly, non-destructive. It is particularly well-suited for quantifying heavier elements like bromine.[9][10]

Causality Behind the Method: The sample is irradiated with high-energy primary X-rays. This causes inner-shell electrons in the sample's atoms to be ejected. To regain stability, outer-shell electrons drop down to fill the vacancies, releasing a specific amount of energy in the form of a secondary (fluorescent) X-ray.[11] The energy of this fluorescent X-ray is characteristic of the element from which it originated, and its intensity is proportional to the element's concentration.

Expected Performance:

ElementTechniqueTypical Limit of DetectionPrimary Application
BromineWDXRF~1-5 ppmRapid screening, quality control

Experimental Protocol: Wavelength Dispersive XRF (WDXRF) Analysis

  • Sample Preparation: Press approximately 1-2 grams of the powdered 6-Bromo-8-methoxy-chroman sample into a pellet using a hydraulic press. This creates a sample with a uniform surface and density, which is critical for quantitative analysis.

  • Instrument Calibration: Create a calibration curve using a series of matrix-matched standards. Since a certified 6-Bromo-8-methoxy-chroman standard is unavailable, this can be achieved by preparing physical blends of a bromine-free organic matrix (e.g., cellulose) with a known bromo-organic compound (e.g., bromobenzoic acid) at varying concentrations.

  • Analysis: Place the sample pellet into the WDXRF spectrometer. The instrument will irradiate the sample and measure the intensity of the bromine Kα fluorescent X-ray line.

  • Quantification: The bromine concentration is calculated from the measured intensity using the previously generated calibration curve.

Advantages:

  • Non-destructive, allowing the sample to be recovered for other tests.

  • Minimal sample preparation required.

  • Very fast analysis time (minutes per sample).

Limitations:

  • Less sensitive than ICP-MS.

  • Not effective for light elements like C, H, N, O.

  • Highly susceptible to matrix effects; accurate quantification requires careful calibration with matrix-matched standards.[12][13]

Validation and Trustworthiness: The Role of Certified Reference Materials

Every protocol described must be a self-validating system. The cornerstone of this validation is the proper use of Certified Reference Materials (CRMs). A CRM is a material with one or more sufficiently homogeneous and well-established property values that can be used for calibrating an apparatus or assessing a measurement method.[14]

For this specific analyte, an exact CRM is unlikely to exist. Therefore, a two-pronged approach is necessary for ensuring trustworthiness:

  • Instrument Calibration: Use widely available and recognized CRMs for general instrument calibration (e.g., NIST or BAM-certified materials). For bromine, aqueous ion standards for ICP-MS or solid polymer standards for XRF are available.[8][14]

  • Method Validation/QC: Analyze a well-characterized, pure bromo-organic compound with a similar matrix (e.g., 4-Bromobenzoic acid, 2,4,6-Tribromophenol) as a Quality Control (QC) check alongside the unknown sample. The recovery of the QC sample must fall within an acceptable range (e.g., 98-102%) to validate the analytical run.

Visualization of Workflows and Decision Making

To assist in navigating these methodologies, the following diagrams illustrate a typical analytical workflow and a decision-making framework for method selection.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Login Prep Sample Preparation (Weighing, Digestion, Pelletizing) SampleReceipt->Prep Analysis Instrumental Measurement (Combustion, ICP-MS, XRF) Prep->Analysis Validation Data Validation (vs. Theory & QC Sample) Analysis->Validation Reporting Certificate of Analysis Generation Validation->Reporting

Caption: General workflow for elemental analysis from sample receipt to final report.

Method_Selection Goal What is the primary analytical goal? Purity Confirm Bulk Composition (Purity Assay for C, H, Br) Goal->Purity Identity & Stoichiometry Trace Quantify Trace Metal Impurities or Low-Level Bromine Goal->Trace Contaminant Analysis Screen Rapid, Non-destructive Screening for Bromine Goal->Screen High-Throughput QC Method_Comb Use Combustion Analysis Purity->Method_Comb Method_ICP Use ICP-MS Trace->Method_ICP Method_XRF Use XRF Screen->Method_XRF

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-8-methoxy-chroman

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-8-methoxy-chroman, a compound for which detailed public safety data is limited. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds to establish a robust framework for personal protection. Our primary goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific advancement.

Hazard Profile: An Evidence-Based Assessment

Based on data from similar molecules, 6-Bromo-8-methoxy-chroman should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled : Many organic molecules of similar molecular weight and functionality present this risk.[1][2]

  • A skin and eye irritant : Brominated organic compounds and various chroman derivatives are known to cause skin and serious eye irritation.[1][3]

  • A respiratory tract irritant , particularly in powdered form, which can cause irritation upon inhalation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The Core of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.

  • Engineering Controls : Always handle 6-Bromo-8-methoxy-chroman in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is the most effective way to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[3][5]

  • Administrative Controls : A thorough risk assessment should be conducted before any new procedure involving this compound. All personnel must be trained on the specific hazards and the required handling procedures.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific task being performed. The following sections provide a detailed breakdown of the minimum required PPE and recommendations for more hazardous operations.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work where this compound is present.[6]

  • Elevated Risk : When there is a risk of splashing (e.g., during transfer of solutions) or when working with larger quantities, chemical splash goggles are required.[6][7] For significant splash hazards, a face shield should be worn in addition to safety goggles.[6][7]

Hand Protection

The choice of glove material is critical for preventing skin contact. Disposable nitrile gloves are a common starting point in a laboratory setting, but their protection is limited to incidental contact.[6]

Glove Material Protection Against Limitations
Nitrile Oils, greases, some acids and bases. Good for incidental contact.Poor against many chlorinated solvents and some alcohols.[8]
Neoprene Acids, bases, alcohols, fuels, peroxides.Poor for halogenated and aromatic hydrocarbons.[8]
Butyl Rubber Polar organics (ketones, esters, ethers).Poor against hydrocarbons and chlorinated solvents.[8]
Viton® Aromatic and chlorinated solvents.Poor against some ketones and esters.[8]

For handling 6-Bromo-8-methoxy-chroman, double-gloving with nitrile gloves is a prudent measure for incidental contact. For extended contact or when working with solutions, consider a more robust glove, such as neoprene, or wearing a Silver Shield™ glove underneath a disposable nitrile glove.[6] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[9]

Body Protection

A flame-resistant lab coat is the minimum requirement to protect your body and clothing from incidental splashes.[10] The lab coat should be fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[6]

Respiratory Protection

When engineering controls are not sufficient to control airborne concentrations, respiratory protection is necessary.[7] This should only be done within the framework of a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing.[10] An N95 respirator may be sufficient for weighing out small quantities of the solid, but for any situation with the potential for significant aerosol generation, a half-face or full-face air-purifying respirator with organic vapor cartridges would be more appropriate.[10]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves (the outer pair goes on last)

Doffing Sequence (to be performed at the exit of the work area):
  • Outer Gloves : Peel off the outer pair of gloves, turning them inside out.

  • Lab Coat : Remove your lab coat, folding the contaminated exterior inward.

  • Eye and Face Protection : Remove your goggles or face shield.

  • Respiratory Protection : Remove your respirator.

  • Inner Gloves : Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing : Immediately wash your hands with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 6-Bromo-8-methoxy-chroman.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste & Disposal Start Start: New procedure with 6-Bromo-8-methoxy-chroman Form Physical Form? Start->Form Scale Scale of Operation? Form->Scale Solid Splash Splash Potential? Form->Splash Solution BasePPE Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Double Nitrile Gloves Scale->BasePPE < 1g (weighing) Respirator Add: Appropriate Respirator (after risk assessment) Scale->Respirator > 1g or dusty Goggles Upgrade to: Chemical Splash Goggles Splash->Goggles Low FaceShield Add: Face Shield Splash->FaceShield High Disposal Dispose of all contaminated PPE as hazardous waste BasePPE->Disposal Goggles->BasePPE FaceShield->Goggles Respirator->BasePPE

Caption: PPE selection workflow for handling 6-Bromo-8-methoxy-chroman.

Disposal of Contaminated Materials

All disposable PPE that has been in contact with 6-Bromo-8-methoxy-chroman should be considered hazardous waste.[11]

  • Gloves, wipes, etc. : Place in a designated hazardous waste container.

  • Contaminated Lab Coats : Should be professionally laundered by a service familiar with laboratory hazards. Do not take lab coats home.

Waste 6-Bromo-8-methoxy-chroman and any solutions containing it must be disposed of according to local, state, and federal regulations for halogenated organic waste.[12][13] Do not pour down the drain. Collect in a properly labeled, sealed container for pickup by your institution's Environmental Health and Safety (EHS) department.[13]

In Case of Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

By adhering to these guidelines, you can confidently and safely handle 6-Bromo-8-methoxy-chroman, ensuring that your valuable research continues without compromising your health and well-being.

References

  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Cole-Parmer. (2006, June 19). Safety Data Sheet for Ammonium Dichromate. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Personal Protective Equipment. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Occupational Safety and Health Administration. (2022, November 21). Chromium VI Compounds (Hexavalent Chromium). [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 6-Bromochroman. [Link]

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 3-Bromo-5-methoxy-4-propoxybenzonitrile. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Occupational Safety and Health Administration. 1910.1026 - Chromium (VI). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Potassium Dichromate. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for Bromo(methoxy)methane. [Link]

  • Fraternidad-Muprespa. (2025, March 20). Occupational Exposure Limits for Chemical Agents in 2025. [Link]

  • National Center for Biotechnology Information. (2026, February 18). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chromium. [Link]

Sources

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